An In-depth Technical Guide on the Mechanism of Action of N-Methyl-1-phenylpropan-1-amine Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-1-phenylpropan-1-amine hydrochloride, more commonly known as ephedrine hydrochloride, is a sympathomimetic amine with a multifaceted mech...
Author: BenchChem Technical Support Team. Date: December 2025
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-phenylpropan-1-amine hydrochloride, more commonly known as ephedrine hydrochloride, is a sympathomimetic amine with a multifaceted mechanism of action.[1][2] This technical guide provides a comprehensive examination of its pharmacodynamics, focusing on its dual action as both an indirect and direct-acting adrenergic agent. We will delve into its interaction with adrenergic receptors and monoamine transporters, present quantitative binding and functional data, detail relevant experimental protocols, and visualize the core signaling pathways.
Introduction
N-Methyl-1-phenylpropan-1-amine hydrochloride (Ephedrine HCl) is an alkaloid with a phenethylamine skeleton, historically derived from plants of the Ephedra genus.[3][4] It is utilized clinically for its bronchodilator, vasopressor, and central nervous system stimulant properties.[1][3] Its physiological effects are primarily mediated through the modulation of the sympathetic nervous system.[1][2] Understanding its complex mechanism of action is crucial for its therapeutic application and for the development of novel adrenergic drugs.
Primary Mechanism of Action: Indirect Sympathomimetic Activity
The principal mechanism of action for ephedrine is the indirect stimulation of the adrenergic receptor system.[2][3] This is primarily achieved by increasing the concentration of norepinephrine (NE) in the synaptic cleft through two main processes:
Promotion of Norepinephrine Release: Ephedrine is taken up into the presynaptic neuron by the norepinephrine transporter (NET).[5] Once inside, it acts as a false neurotransmitter, displacing norepinephrine from storage vesicles and promoting its release into the synapse via a carrier-mediated exchange mechanism.[5][6] This surge in synaptic norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors.[1]
Inhibition of Norepinephrine Reuptake: Ephedrine can also inhibit the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, prolonging its duration of action.[1]
The most potent actions of ephedrine and related compounds are as substrates for the norepinephrine transporter, with EC50 values for release in the nanomolar range.[5]
An In-depth Technical Guide to the Toxicological Profile of N-Methyl-1-phenylpropan-1-amine hydrochloride
Disclaimer: The physiological and toxicological properties of N-Methyl-1-phenylpropan-1-amine hydrochloride have not been extensively studied, and specific data from comprehensive toxicological assessments are largely un...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The physiological and toxicological properties of N-Methyl-1-phenylpropan-1-amine hydrochloride have not been extensively studied, and specific data from comprehensive toxicological assessments are largely unavailable in published literature.[1][2] This guide provides an overview based on available information for this compound and infers potential toxicological characteristics from structurally related compounds, particularly its isomers and other phenethylamine derivatives. This information is intended for research, scientific, and drug development professionals.
Introduction
N-Methyl-1-phenylpropan-1-amine hydrochloride is an analytical reference standard structurally categorized as a benzylamine.[1][2] It is a positional isomer of the well-known central nervous system stimulant, methamphetamine (N-methyl-1-phenylpropan-2-amine). Due to the scarcity of direct toxicological data, a structure-activity relationship (SAR) approach is necessary to predict its potential pharmacological and toxicological effects. This document summarizes the available chemical information, discusses the likely mechanism of action based on related compounds, and outlines the standard experimental protocols that would be required to establish a formal toxicological profile.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to toxicological assessment.
Predicted Mechanism of Action and Pharmacological Effects
Based on its structural similarity to phenethylamine stimulants like methamphetamine, N-Methyl-1-phenylpropan-1-amine hydrochloride is predicted to act as a central nervous system (CNS) stimulant. The primary mechanism is expected to involve the modulation of monoamine neurotransmitter systems.
Likely Mechanism of Action:
Monoamine Transporter Interaction: The compound likely binds to and inhibits the reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]
Neurotransmitter Release: It may also act as a releasing agent, promoting the efflux of these neurotransmitters from presynaptic vesicles into the synaptic cleft.[1][4]
This dual action would lead to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, resulting in potent psychostimulant effects.[1] The pharmacological profile is expected to include increased alertness, energy, and potential for abuse.[4]
Predicted mechanism of action on dopaminergic neurons.
Toxicological Data (from Structurally Related Compounds)
No specific toxicological studies for N-Methyl-1-phenylpropan-1-amine hydrochloride were identified. However, acute toxicity data is available for a different positional isomer, N-methyl-3-phenylpropan-1-amine hydrochloride. While structurally distinct, this data provides a preliminary indication of the potential toxicity of related compounds.
Table 4.1: Acute Toxicity of N-methyl-3-phenylpropan-1-amine hydrochloride
Test Type
Route of Exposure
Species
Dose
Toxic Effects
Reference
LD₅₀
Intraperitoneal
Mouse
200 mg/kg
Details of toxic effects not reported other than lethal dose value.
For the closer isomer, methamphetamine (N-methyl-1-phenylpropan-2-amine), the toxicological profile is well-documented and includes neurotoxicity, cardiotoxicity, and high potential for abuse and addiction.[4][6] Chronic use is associated with cognitive deficits, psychiatric disturbances, and cardiovascular damage.
Standard Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of N-Methyl-1-phenylpropan-1-amine hydrochloride would necessitate a battery of in vitro and in vivo assays. The following are standard protocols that would be employed.
The "Up-and-Down Procedure" (OECD Test Guideline 425) is a common method to determine the acute oral LD₅₀. This protocol uses a sequential dosing approach to minimize the number of animals required.
Workflow for OECD 425 Acute Oral Toxicity protocol.
The bacterial reverse mutation test, or Ames test (OECD Test Guideline 471), is a standard in vitro assay to assess mutagenic potential. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. A positive result indicates that the substance can cause a reversion to the wild type, suggesting it is a mutagen.
Long-term rodent bioassays (e.g., 2-year studies in rats and mice) are the gold standard for assessing chronic toxicity and carcinogenicity (OECD Test Guidelines 451 and 453). Animals are administered the test substance daily, and a full range of tissues are examined histopathologically at the end of the study.
To assess effects on fertility and embryonic development, a two-generation study in rodents (OECD Test Guideline 416) would be conducted. This involves treating parent animals before mating and continuing treatment through gestation and lactation for two generations to evaluate reproductive performance and developmental endpoints in offspring.
Conclusion and Future Directions
There is a significant data gap regarding the toxicological profile of N-Methyl-1-phenylpropan-1-amine hydrochloride. While it is primarily used as an analytical standard, its structural similarity to potent CNS stimulants like methamphetamine suggests a potential for significant pharmacological activity and toxicity.[1][4] The predicted mechanism of action involves interference with monoamine transporters, which could lead to stimulant effects and a corresponding abuse liability.
A comprehensive evaluation including acute, chronic, genetic, and reproductive toxicity studies is required to formally characterize its safety profile. Until such data is available, this compound should be handled with appropriate caution, assuming a toxicological profile similar to other potent phenethylamine stimulants. Future research should focus on conducting these standard toxicological assays to provide the necessary data for a complete risk assessment.
"N-Methyl-1-phenylpropan-1-amine hydrochloride chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-1-phenylpropan-1-amine hydrochloride is a substituted phenethylamine derivative with a structural resemblance to known central nervous sys...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-phenylpropan-1-amine hydrochloride is a substituted phenethylamine derivative with a structural resemblance to known central nervous system stimulants. Classified as a benzylamine, this compound is primarily utilized as an analytical reference standard in forensic and research settings.[1][2] Its mechanism of action is understood to involve the modulation of monoamine neurotransmitter systems, specifically by interacting with dopamine, norepinephrine, and serotonin transporters. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical protocols, and known pharmacological characteristics, serving as a technical resource for the scientific community.
Chemical Structure and Properties
N-Methyl-1-phenylpropan-1-amine hydrochloride is the hydrochloride salt of the parent compound, N-Methyl-1-phenylpropan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents.
Chemical Structure
The chemical structure of N-Methyl-1-phenylpropan-1-amine hydrochloride is characterized by a phenyl group and a methylamino group attached to the first carbon of a propane chain.
The physicochemical properties of N-Methyl-1-phenylpropan-1-amine hydrochloride are summarized in the table below. It is a crystalline solid and exhibits solubility in various organic solvents.[1] The physiological and toxicological properties of this compound are largely not yet fully characterized.[1]
The primary synthetic route to N-Methyl-1-phenylpropan-1-amine is through the reductive amination of a suitable ketone precursor.
Synthesis Protocol: Reductive Amination
A general method for the synthesis involves the reaction of propiophenone with methylamine in the presence of a reducing agent.[5]
Reaction Scheme:
Experimental Protocol (General):
Imine Formation: To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (DCM) at 0°C, add methylamine (3-10 equivalents). The reaction mixture is stirred for 15 minutes to facilitate the formation of the corresponding imine.[6]
Reduction: Sodium triacetoxyborohydride (2.0 equivalents) is added portion-wise to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for 3 hours.[6]
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[6]
Purification and Salt Formation: The crude product is purified by flash chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting salt is then isolated, for instance, by crystallization.
Analytical Characterization
The identity and purity of N-Methyl-1-phenylpropan-1-amine hydrochloride are typically confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
A common method for the analysis of this compound involves GC-MS. The following is a representative protocol:
Instrumentation: Agilent GC-MS system or equivalent.
Column: HP-1MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
Carrier Gas: Helium at a flow rate of 1.2 ml/min.
Injector: 280°C, split mode (e.g., 1:50).
Oven Program: Initial temperature of 170°C for 1 minute, followed by a ramp to a higher temperature.
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Pharmacological Profile
N-Methyl-1-phenylpropan-1-amine hydrochloride is known to be a central nervous system stimulant.[2][8] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.
Mechanism of Action: Interaction with Monoamine Transporters
The compound acts by binding to and inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.[2] It is also suggested to increase the release of these neurotransmitters.[2][8]
Signaling Pathway Diagram:
Fig. 1: Mechanism of Action of N-Methyl-1-phenylpropan-1-amine at the Synapse.
Pharmacological Effects
The pharmacological effects of N-Methyl-1-phenylpropan-1-amine are consistent with those of other central nervous system stimulants and include increased energy, alertness, and cognitive function.[8] It may also act as an appetite suppressant.[8] Due to its mechanism of action, there is a potential for abuse and dependency, similar to other amphetamine-like substances.[8]
Applications in Research
N-Methyl-1-phenylpropan-1-amine hydrochloride serves as a crucial tool in several areas of scientific research.
Analytical Reference Standard
The primary application of this compound is as an analytical reference standard in forensic analysis and drug testing.[1][2] Its well-defined chemical properties make it suitable for the calibration of analytical instrumentation and for the positive identification of the substance in seized materials or biological samples.
Experimental Workflow for Forensic Analysis:
Fig. 2: General workflow for the forensic identification of the compound.
Pharmaceutical and Pharmacological Research
In a research context, N-Methyl-1-phenylpropan-1-amine hydrochloride can be used to study the structure-activity relationships of phenethylamine derivatives and their interactions with monoamine transporters.[2] It can also serve as a starting point for the development of novel compounds with potential therapeutic applications, for example, in the treatment of ADHD or narcolepsy, although this would require significant modification to enhance safety and efficacy.[2][8]
Safety and Handling
Hazard Identification
The free base form of N-Methyl-1-phenylpropan-1-amine is classified as causing serious eye irritation and may cause skin irritation.[4]
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]
Handling and Storage Recommendations
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For long-term storage, it should be kept at -20°C in a tightly sealed container.[1]
Conclusion
N-Methyl-1-phenylpropan-1-amine hydrochloride is a valuable research tool for the scientific community, particularly in the fields of forensic science, analytical chemistry, and pharmacology. Its well-defined chemical structure and properties make it an ideal analytical standard. While its pharmacological profile as a monoamine transporter inhibitor is understood in general terms, further research is needed to fully elucidate its specific binding affinities, in vivo effects, and toxicological profile. This guide provides a foundational understanding of this compound to support its safe and effective use in a research setting.
Spectroscopic Characterization of N-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-1-phenylpropan-1-amine hydrochloride (CAS No: 76605-79-3), a c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-1-phenylpropan-1-amine hydrochloride (CAS No: 76605-79-3), a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Table 1: Predicted ¹H and ¹³C NMR Data for N-Methyl-1-phenylpropan-1-amine
¹H NMR
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Phenyl-H
7.20 - 7.40
Multiplet
5H
C₆H₅
CH-N
3.50 - 3.70
Triplet
1H
CH attached to N and phenyl
N-CH₃
2.30 - 2.50
Singlet
3H
CH₃ on Nitrogen
CH₂
1.60 - 1.80
Multiplet
2H
Methylene group
CH₃
0.80 - 1.00
Triplet
3H
Terminal methyl group
¹³C NMR
Predicted Chemical Shift (ppm)
Assignment
Phenyl C (quaternary)
140 - 145
C attached to propyl chain
Phenyl C-H
125 - 130
Aromatic carbons
CH-N
60 - 65
Carbon attached to N and phenyl
N-CH₃
30 - 35
Carbon of the N-methyl group
CH₂
25 - 30
Methylene carbon
CH₃
10 - 15
Terminal methyl carbon
Note: These are predicted values for the free base. For the hydrochloride salt, the signals for protons and carbons alpha and beta to the nitrogen atom are expected to shift downfield due to the electron-withdrawing effect of the protonated amine.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 2: Key IR Absorption Bands for N-Methyl-1-phenylpropan-1-amine Hydrochloride
Wavenumber (cm⁻¹)
Intensity
Assignment
3000 - 2700
Strong, Broad
N-H stretch of the secondary ammonium salt
3100 - 3000
Medium
Aromatic C-H stretch
2970 - 2850
Medium-Strong
Aliphatic C-H stretch
1600, 1495, 1450
Medium-Weak
Aromatic C=C bending
760, 700
Strong
C-H out-of-plane bending for a monosubstituted benzene ring
Data is based on typical values for secondary amine hydrochlorides and substituted benzenes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the mass spectrum will typically show the molecular ion of the free base.
Table 3: Expected Mass Spectrometry Fragmentation for N-Methyl-1-phenylpropan-1-amine
m/z
Relative Intensity (%)
Assignment
149
Moderate
[M]⁺ (Molecular ion of the free base)
120
High
[M - C₂H₅]⁺ (Loss of ethyl group)
91
Moderate
[C₇H₇]⁺ (Tropylium ion)
77
Moderate
[C₆H₅]⁺ (Phenyl cation)
Fragmentation data is based on the analysis of the free base, N-Methyl-1-phenylpropan-1-amine. The hydrochloride salt is not typically observed directly in the mass spectrum under standard electron ionization conditions.
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
Accurately weigh 5-10 mg of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in an NMR tube.
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
¹H NMR:
Acquire the spectrum at room temperature.
Use a standard pulse sequence.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR:
Acquire the spectrum with proton decoupling.
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the TMS signal.
Integrate the peaks in the ¹H NMR spectrum.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
Thoroughly grind 1-2 mg of N-Methyl-1-phenylpropan-1-amine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]
Transfer the mixture to a pellet press die.
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2]
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation (for GC-MS):
Prepare a dilute solution of N-Methyl-1-phenylpropan-1-amine hydrochloride in a suitable volatile solvent (e.g., methanol or dichloromethane). The hydrochloride salt may need to be converted to the free base prior to GC-MS analysis by neutralization with a base.
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Data Acquisition (GC-MS):
Gas Chromatography:
Use a suitable capillary column (e.g., a non-polar or mid-polar column).
Set an appropriate temperature program to separate the analyte from the solvent and any impurities.
Mass Spectrometry:
Use Electron Ionization (EI) at a standard energy of 70 eV.
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
Data Processing:
Identify the peak corresponding to N-Methyl-1-phenylpropan-1-amine in the total ion chromatogram (TIC).
Extract the mass spectrum for that peak.
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Workflow Diagram
Caption: Workflow for the spectroscopic analysis of N-Methyl-1-phenylpropan-1-amine HCl.
Isomers of N-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-1-phenylpropan-1-amine, a structural isomer of methamphetamine, is a chiral compound existing as two distinct enantiomers: (R)-N-Methyl-1-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-phenylpropan-1-amine, a structural isomer of methamphetamine, is a chiral compound existing as two distinct enantiomers: (R)-N-Methyl-1-phenylpropan-1-amine and (S)-N-Methyl-1-phenylpropan-1-amine. Due to the critical role of stereochemistry in determining the pharmacological and toxicological profiles of bioactive molecules, a thorough understanding of the properties and synthesis of each isomer is paramount for research and drug development. This technical guide provides a comprehensive overview of the isomers of N-Methyl-1-phenylpropan-1-amine hydrochloride, including their physicochemical properties, potential pharmacological activities based on structurally related compounds, and detailed experimental protocols for their synthesis and chiral separation. While specific pharmacological data for the individual enantiomers of N-Methyl-1-phenylpropan-1-amine is limited in publicly accessible literature, this guide extrapolates potential mechanisms of action and signaling pathways based on well-characterized analogous phenethylamines.
Introduction to the Isomers of N-Methyl-1-phenylpropan-1-amine
N-Methyl-1-phenylpropan-1-amine possesses a stereocenter at the first carbon of the propane chain (C1), which is bonded to the phenyl group, the ethyl group, the methylamino group, and a hydrogen atom. This chirality gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The hydrochloride salt form enhances the stability and water solubility of the compound.[1]
The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant differences in their pharmacodynamic and pharmacokinetic properties. A well-known example is the isomeric pair of N-Methyl-1-phenylpropan-2-amine (methamphetamine), where the (S)-enantiomer is a potent central nervous system (CNS) stimulant, while the (R)-enantiomer has primarily peripheral sympathomimetic effects. Although the physiological and toxicological properties of the individual isomers of N-Methyl-1-phenylpropan-1-amine are not extensively documented, it is reasonable to hypothesize that they too will exhibit stereospecific biological activities.[2]
Physicochemical Properties
The following table summarizes the known physicochemical properties of N-Methyl-1-phenylpropan-1-amine hydrochloride. Data for the individual enantiomers are not separately available but are expected to be identical except for the direction of optical rotation.
Potential Pharmacological Profile and Signaling Pathways
Due to the limited specific research on the individual isomers of N-Methyl-1-phenylpropan-1-amine, the following discussion on pharmacology and signaling pathways is based on the established mechanisms of structurally similar phenethylamine derivatives, such as methamphetamine and other stimulants. These compounds typically act as indirect sympathomimetics, modulating the levels of monoamine neurotransmitters in the synaptic cleft.
The primary mechanism of action is expected to involve the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as promoting the release of these neurotransmitters.[2][4] The specific affinity and activity at each transporter are likely to differ between the (R) and (S) enantiomers, leading to distinct pharmacological profiles.
A generalized signaling pathway for a stimulant amine.
Experimental Protocols
Enantioselective Synthesis of (R)- and (S)-N-Methyl-1-phenylpropan-1-amine
The enantioselective synthesis of the individual isomers can be achieved through reductive amination of propiophenone with methylamine, utilizing a chiral catalyst.
Materials:
Propiophenone
Methylamine solution (e.g., in ethanol)
Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)
Reducing agent (e.g., Hantzsch ester or sodium borohydride)
Hydrochloric acid solution (e.g., in diethyl ether or isopropanol)
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propiophenone (1 equivalent) and the chiral catalyst (0.01-0.1 equivalents) in the anhydrous solvent.
Add the methylamine solution (1.5-2 equivalents) to the flask and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.
Stir the reaction at the appropriate temperature (this will be dependent on the catalyst and reducing agent used) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the free base of the desired enantiomer.
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
Filter the precipitate, wash with cold solvent, and dry under vacuum to yield the enantiomerically enriched N-Methyl-1-phenylpropan-1-amine hydrochloride.
Chiral Separation of Racemic N-Methyl-1-phenylpropan-1-amine
The separation of a racemic mixture of N-Methyl-1-phenylpropan-1-amine into its constituent enantiomers can be performed using chiral high-performance liquid chromatography (HPLC).
Instrumentation and Materials:
High-performance liquid chromatograph with a UV detector
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a basic additive (e.g., diethylamine or butylamine) to improve peak shape.
Reference standards for the (R) and (S) enantiomers (if available)
Procedure:
Prepare the mobile phase by mixing the appropriate volumes of the non-polar solvent, polar modifier, and basic additive. Degas the mobile phase before use.
Install the chiral column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved.
Dissolve a small amount of the racemic N-Methyl-1-phenylpropan-1-amine hydrochloride in the mobile phase to prepare a sample solution.
Inject the sample solution onto the column.
Monitor the elution of the enantiomers using the UV detector at a suitable wavelength (e.g., 254 nm).
The two enantiomers will elute at different retention times. Identify the peaks corresponding to each enantiomer.
Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the polar modifier) and the flow rate to achieve baseline resolution.
For preparative separation, a larger-scale chiral column and HPLC system would be required, and fractions corresponding to each enantiomeric peak would be collected.
Workflow for the chiral separation of enantiomers.
Conclusion
The isomers of N-Methyl-1-phenylpropan-1-amine hydrochloride represent an important area for further research in pharmacology and toxicology. While specific data on the differential biological activities of the (R) and (S) enantiomers are currently lacking, the well-established stereospecificity of related phenethylamines underscores the necessity of studying these isomers individually. The experimental protocols outlined in this guide for enantioselective synthesis and chiral separation provide a foundation for researchers to produce and isolate these compounds for further investigation. Future studies are warranted to elucidate the specific receptor binding profiles, metabolic pathways, and physiological effects of each enantiomer to fully understand their potential as research tools or therapeutic agents.
Pharmacological Profile of N-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-1-phenylpropan-1-amine hydrochloride is classified as a monoamine transporter inhibitor, exhibiting properties consistent with a central n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-phenylpropan-1-amine hydrochloride is classified as a monoamine transporter inhibitor, exhibiting properties consistent with a central nervous system stimulant. Its mechanism of action involves the modulation of neurotransmitter levels, specifically dopamine, norepinephrine, and serotonin, in the synaptic cleft. This technical guide provides a comprehensive overview of its pharmacological classification, putative mechanism of action, and the experimental protocols required for its characterization. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide focuses on the established methodologies for evaluating compounds of this class, providing a framework for its pharmacological investigation.
Pharmacological Classification
N-Methyl-1-phenylpropan-1-amine hydrochloride is structurally categorized as a benzylamine.[1] Based on its mechanism of action, it is pharmacologically classified as a monoamine reuptake inhibitor . It is understood to act as a central nervous system stimulant by increasing the synaptic concentrations of key monoamine neurotransmitters.[1]
Mechanism of Action
The primary mechanism of action of N-Methyl-1-phenylpropan-1-amine hydrochloride is the inhibition of the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This is achieved through its interaction with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By blocking these transporters, the compound increases the duration and intensity of neurotransmitter signaling at the postsynaptic receptors.[1]
Signaling Pathway of a Monoamine Reuptake Inhibitor
The following diagram illustrates the generalized signaling pathway affected by a monoamine reuptake inhibitor like N-Methyl-1-phenylpropan-1-amine hydrochloride.
Figure 1: Mechanism of Monoamine Reuptake Inhibition.
Quantitative Pharmacological Data
A thorough review of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50, EC50 values) for N-Methyl-1-phenylpropan-1-amine hydrochloride at the dopamine, norepinephrine, and serotonin transporters. While the compound is known to interact with these transporters, the precise affinity and potency have not been publicly documented. For context, Table 1 provides a template for how such data would be presented.
Table 1: Monoamine Transporter Binding Affinity and Functional Potency (Illustrative)
Transporter
Binding Affinity (Ki, nM)
Functional Potency (IC50, nM)
Dopamine (DAT)
Data not available
Data not available
Norepinephrine (NET)
Data not available
Data not available
| Serotonin (SERT) | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the pharmacological profile of a monoamine reuptake inhibitor such as N-Methyl-1-phenylpropan-1-amine hydrochloride.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for monoamine transporters by measuring its ability to displace a specific radiolabeled ligand.
Experimental Workflow
Figure 2: Workflow for Radioligand Binding Assay.
Protocol:
Membrane Preparation:
Culture cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
Binding Assay:
In a 96-well plate, add assay buffer, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Initiate the binding reaction by adding the prepared cell membranes.
Incubate at room temperature to allow the binding to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Monoamine Uptake Assay
This assay measures the functional potency (IC50) of the test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.
Protocol:
Cell Culture:
Plate cells expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.
Uptake Inhibition Assay:
Wash the cells with assay buffer.
Pre-incubate the cells with varying concentrations of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Initiate monoamine uptake by adding a solution containing a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
Incubate for a short period at 37°C.
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Data Analysis:
Plot the percentage of inhibition of monoamine uptake against the concentration of the test compound to determine the IC50 value.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing in vivo evidence of the compound's effect on monoamine release and reuptake.
Experimental Workflow
Figure 3: Workflow for In Vivo Microdialysis Experiment.
Protocol:
Surgical Procedure:
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
Implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or striatum for dopamine).
Allow the animal to recover from surgery.
Microdialysis Experiment:
Insert a microdialysis probe through the guide cannula.
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
Collect baseline dialysate samples.
Administer N-Methyl-1-phenylpropan-1-amine hydrochloride (e.g., via intraperitoneal injection).
Continue to collect dialysate samples at regular intervals.
Neurochemical Analysis:
Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Data Analysis:
Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to determine the effect of the compound on extracellular monoamine levels.
Conclusion
N-Methyl-1-phenylpropan-1-amine hydrochloride is pharmacologically classified as a monoamine reuptake inhibitor with central nervous system stimulant properties. While its precise quantitative interaction with dopamine, norepinephrine, and serotonin transporters is not well-documented in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. Further research is warranted to elucidate the specific binding affinities and functional potencies of this compound to better understand its therapeutic potential and toxicological profile.
Application Notes and Protocols for N-Methyl-1-phenylpropan-1-amine hydrochloride as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the use of N-Methyl-1-phenylpropan-1-amine hydrochloride as an analytical reference s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of N-Methyl-1-phenylpropan-1-amine hydrochloride as an analytical reference standard. This compound is essential for the accurate identification and quantification of N-Methyl-1-phenylpropan-1-amine in forensic, research, and pharmaceutical settings.
Introduction
N-Methyl-1-phenylpropan-1-amine hydrochloride is a certified reference material categorized as a benzylamine.[1] It is intended for use in research and forensic applications for the qualitative and quantitative analysis of N-Methyl-1-phenylpropan-1-amine.[1] Given its structural similarity to controlled substances like methamphetamine, its primary application is in the development and validation of analytical methods for the detection of amphetamine-type stimulants and their analogs.
Physicochemical Properties and Data
Accurate analytical work relies on well-characterized reference standards. The following table summarizes the key physicochemical properties of N-Methyl-1-phenylpropan-1-amine hydrochloride.
The following protocols are provided as a starting point for method development and validation. Analysts should verify the performance of these methods in their own laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like N-Methyl-1-phenylpropan-1-amine. The following protocol is adapted from validated methods for amphetamine and its analogs.[3][4][5][6][7]
3.1.1. Sample Preparation and Derivatization
For analysis of biological samples, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte from the matrix.[3][6] Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of amphetamine-like compounds.[4][5][6]
Extraction: A liquid-liquid extraction with an organic solvent (e.g., toluene) under alkaline conditions (pH 8.1) can be employed.[7]
Derivatization: Acetylation or perfluoroacylation are common derivatization techniques. For example, derivatization with heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) can be performed.[4][6]
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
Add 50 µL of ethyl acetate and 50 µL of HFBA.
Cap the vial and heat at 70°C for 20 minutes.
After cooling, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
The mass spectrum of the underivatized N-Methyl-1-phenylpropan-1-amine is expected to show characteristic fragments. The most abundant ions are listed in the table below. The retention time will be specific to the validated method.
HPLC with UV detection is a versatile technique for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride. The following is a general-purpose reversed-phase method that can be optimized for specific applications.
3.2.1. Sample Preparation
Accurately weigh the reference standard and dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution (e.g., 1 mg/mL).
Prepare working standards by serial dilution of the stock solution.
For analytical samples, dissolve in the mobile phase to an expected concentration within the calibration range.
Filter all solutions through a 0.45 µm syringe filter before injection.
3.2.2. HPLC Instrumentation and Conditions
Parameter
Recommended Condition
Instrument
Standard HPLC system with UV detector
Column
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase
Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.
Flow Rate
1.0 mL/min
Column Temperature
25°C
Injection Volume
10 µL
Detection Wavelength
210 nm
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride using GC-MS and HPLC.
Figure 1. GC-MS analysis workflow for N-Methyl-1-phenylpropan-1-amine.
Figure 2. HPLC analysis workflow for N-Methyl-1-phenylpropan-1-amine hydrochloride.
Safety Precautions
N-Methyl-1-phenylpropan-1-amine hydrochloride is intended for research and forensic use only. The toxicological properties of this compound are not fully known.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a fume hood.
Disclaimer
The information and protocols provided in these application notes are for guidance only and are based on currently available information for N-Methyl-1-phenylpropan-1-amine hydrochloride and structurally related compounds. It is the responsibility of the user to validate any analytical method for its intended purpose. The supplier of the reference standard does not assume any liability for the use of this information.
Application Notes and Protocols for N-Methyl-1-phenylpropan-1-amine hydrochloride in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-1-phenylpropan-1-amine hydrochloride (NMPA), a structural isomer of methamphetamine, is classified as a benzylamine and is primarily a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-phenylpropan-1-amine hydrochloride (NMPA), a structural isomer of methamphetamine, is classified as a benzylamine and is primarily available as an analytical reference standard.[1][2] Its physiological and toxicological properties are not well-documented in scientific literature.[1][2] However, due to its structural similarity to potent psychostimulants like methamphetamine, its presence in forensic casework, either as a designer drug or a synthesis byproduct, is a significant concern for toxicologists.[3][4] This document provides detailed application notes and protocols for the forensic toxicological analysis of NMPA.
One of the primary challenges in the forensic analysis of NMPA is its analytical similarity to its isomers, particularly methamphetamine and phenpromethamine. These compounds can produce identical mass spectra, making chromatographic separation essential for unambiguous identification.[5]
Toxicological Profile (Inferred)
While specific toxicological data for NMPA is scarce, its mechanism of action can be inferred from its structure. It is suggested that NMPA acts by increasing the synaptic concentrations of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[4] This is likely achieved through interaction with and inhibition of monoamine transporters.[4] The toxicological effects of N-substituted phenethylamines typically include sympathomimetic and serotonergic toxidromes, which can manifest as agitation, hallucinations, tachycardia, hypertension, and in severe cases, seizures and hyperthermia.
Quantitative Data from Forensic Casework
To date, there is a lack of published forensic case reports detailing quantitative data for N-Methyl-1-phenylpropan-1-amine in biological specimens. For illustrative purposes, the following table provides a hypothetical representation of concentrations that might be encountered in forensic toxicology casework, based on data from related phenethylamine compounds.
Biological Matrix
Analyte
Concentration Range (ng/mL)
Method of Analysis
Comments
Blood
N-Methyl-1-phenylpropan-1-amine
10 - 200
LC-MS/MS
Concentrations in the lower range may be associated with recreational use, while higher concentrations could indicate acute intoxication or overdose.
Urine
N-Methyl-1-phenylpropan-1-amine
50 - 1000
GC-MS, LC-MS/MS
Parent drug is expected to be excreted in urine. Higher concentrations are typical due to accumulation.
Detection of metabolites can confirm ingestion and provide a longer detection window.
Blood
Methamphetamine
20 - 500
LC-MS/MS
For comparison; concentrations can vary widely depending on the dose and individual.
Urine
Methamphetamine
100 - 5000
GC-MS, LC-MS/MS
For comparison; typically found in higher concentrations than in blood.
Experimental Protocols
Protocol 1: Analysis of N-Methyl-1-phenylpropan-1-amine in Blood by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of NMPA in whole blood, designed to achieve chromatographic separation from its isomers.
1. Sample Preparation (Liquid-Liquid Extraction):
a. To 1 mL of calibrator, control, or patient blood sample in a 10 mL glass tube, add 100 µL of an internal standard working solution (e.g., N-Methyl-1-phenylpropan-1-amine-d5 at 100 ng/mL).
b. Add 1 mL of 0.1 M sodium carbonate buffer (pH 10).
c. Vortex for 10 seconds.
d. Add 5 mL of n-butyl chloride.
e. Cap and gently rock for 20 minutes.
f. Centrifuge at 3000 rpm for 10 minutes.
g. Transfer the upper organic layer to a clean 10 mL glass tube.
h. Add 200 µL of 0.1 M HCl in methanol.
i. Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
j. Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Instrumentation and Conditions:
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm) to ensure separation of isomers.
Validation Parameters: The method should be validated according to SWGTOX guidelines, including evaluation of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.[3]
Protocol 2: Analysis of N-Methyl-1-phenylpropan-1-amine in Urine by GC-MS
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the analysis of NMPA in urine, including a derivatization step to improve chromatographic performance and mass spectral characteristics.
1. Sample Preparation (Solid-Phase Extraction and Derivatization):
a. To 2 mL of urine, add an appropriate internal standard (e.g., N-Methyl-1-phenylpropan-1-amine-d5).
b. Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
c. Wash the cartridge with deionized water and methanol.
d. Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
e. Evaporate the eluate to dryness under nitrogen.
f. Reconstitute the residue in 50 µL of ethyl acetate.
g. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
h. Cap the vial and heat at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Inlet Temperature: 250°C.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold at 280°C for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 40-550 amu.
Key Fragment Ions for TMS-derivatized NMPA (Hypothetical): The mass spectrum would be expected to show a molecular ion and characteristic fragments resulting from the cleavage of the trimethylsilyl group and fragmentation of the propanamine backbone.
Visualizations
Caption: General workflow for forensic toxicological analysis.
Caption: Proposed metabolic pathway for N-Methyl-1-phenylpropan-1-amine.
Application Note: Quantitative Analysis of N-Methyl-1-phenylpropan-1-amine Hydrochloride using LC-MS/MS
Abstract This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride in a given matrix....
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride in a given matrix. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for various applications, including pharmacokinetic studies and quality control.
Introduction
N-Methyl-1-phenylpropan-1-amine, a substituted amphetamine derivative, requires a robust analytical method for its accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for analyzing complex matrices.[1] This application note provides a comprehensive protocol for the quantitative analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Experimental
Sample Preparation
A simple "dilute and shoot" approach or a protein precipitation step is often sufficient for sample preparation, depending on the complexity of the sample matrix.[2]
Protocol: Protein Precipitation
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing the internal standard.
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a reverse-phase C18 column. The mobile phase composition and gradient are optimized to achieve good peak shape and separation from matrix components.
Parameter
Condition
Column
C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient Program
Time (min)
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temperature
350°C
Gas Flow Rates
Optimized for the specific instrument
MRM Transitions
Analyte
Results and Discussion
Linearity and Range
The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was consistently >0.99.
Analyte
Calibration Range (ng/mL)
R²
N-Methyl-1-phenylpropan-1-amine
1 - 1000
0.9985
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits of ±15%.
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (%)
Low
5
4.2
5.8
102.3
Medium
100
3.1
4.5
98.7
High
800
2.5
3.9
101.5
Workflow Diagram
Caption: LC-MS/MS workflow for N-Methyl-1-phenylpropan-1-amine quantification.
Conclusion
This application note presents a reliable and robust LC-MS/MS method for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride. The method is sensitive, selective, and accurate, making it well-suited for various research and drug development applications. The provided protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
N-Methyl-1-phenylpropan-1-amine Hydrochloride: Applications and Protocols in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals Application Notes N-Methyl-1-phenylpropan-1-amine hydrochloride is a benzylamine derivative with a structural resemblance to known central nervous system st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Methyl-1-phenylpropan-1-amine hydrochloride is a benzylamine derivative with a structural resemblance to known central nervous system stimulants. While its physiological and toxicological properties are not extensively documented in publicly available research, it is primarily utilized as an analytical reference standard in forensic and research settings.[1] Its mechanism of action is believed to involve the modulation of monoamine neurotransmitter systems, specifically by interacting with and potentially inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[2] This activity suggests its potential as a tool compound for studying the structure-activity relationships of monoamine transporter ligands and for the development of novel therapeutics targeting these systems.
It is crucial to distinguish N-Methyl-1-phenylpropan-1-amine from its structural isomer, N-methyl-1-phenylpropan-2-amine, commonly known as methamphetamine. The positional difference of the methyl group on the propane chain significantly alters the pharmacological profile, and data for one cannot be extrapolated to the other. Much of the available literature often confounds these two isomers, highlighting the need for careful compound identification in any research endeavor.
The primary application of N-Methyl-1-phenylpropan-1-amine hydrochloride in neuropharmacological research lies in its potential to serve as a reference compound in studies investigating the mechanisms of monoamine reuptake and release. Its stimulant properties, presumed to stem from increasing synaptic concentrations of dopamine, norepinephrine, and serotonin, make it a candidate for in vitro and in vivo models of psychostimulant action.[2][3]
Mechanism of Action: Monoamine Transporter Interaction
N-Methyl-1-phenylpropan-1-amine is thought to exert its effects by binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] This binding can lead to two primary outcomes: inhibition of neurotransmitter reuptake or induction of neurotransmitter release (efflux). By blocking the reuptake of neurotransmitters from the synaptic cleft, their concentration and duration of action are increased, leading to enhanced downstream signaling.
Data Presentation
A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of N-Methyl-1-phenylpropan-1-amine hydrochloride to monoamine transporters. Researchers are advised to perform their own in vitro binding and functional assays to determine these values. For comparative purposes, the table below is provided as a template for organizing such experimental data.
Compound
DAT Ki (nM)
NET Ki (nM)
SERT Ki (nM)
Dopamine Release EC50 (nM)
Norepinephrine Release EC50 (nM)
Serotonin Release EC50 (nM)
N-Methyl-1-phenylpropan-1-amine HCl
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
(+)-Methamphetamine
Reference Value
Reference Value
Reference Value
Reference Value
Reference Value
Reference Value
Cocaine
Reference Value
Reference Value
Reference Value
Reference Value
Reference Value
Reference Value
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Protocol 1: In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of N-Methyl-1-phenylpropan-1-amine hydrochloride for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Materials:
HEK293 cells stably expressing human DAT, NET, or SERT
[3H]WIN 35,428 (for DAT)
[3H]Nisoxetine (for NET)
[3H]Citalopram (for SERT)
N-Methyl-1-phenylpropan-1-amine hydrochloride
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
Nonspecific binding competitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)
96-well microplates
Scintillation vials and cocktail
Liquid scintillation counter
Procedure:
Prepare cell membranes from HEK293 cells expressing the target transporter.
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of N-Methyl-1-phenylpropan-1-amine hydrochloride (e.g., 0.1 nM to 100 µM).
For total binding wells, add only buffer and radioligand.
For nonspecific binding wells, add buffer, radioligand, and the nonspecific competitor.
Add the cell membrane preparation to each well to initiate the binding reaction.
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Calculate specific binding by subtracting nonspecific binding from total binding.
Determine the IC50 value by nonlinear regression analysis of the competition binding data.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Neurotransmitter Release Assay
Objective: To determine the potency (EC50) and efficacy of N-Methyl-1-phenylpropan-1-amine hydrochloride to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.
Materials:
Rat striatal, hippocampal, or cortical tissue
[3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin
N-Methyl-1-phenylpropan-1-amine hydrochloride
Krebs-Ringer buffer (pH 7.4)
Perfusion system
Liquid scintillation counter
Procedure:
Prepare synaptosomes from the desired rat brain region.
Preload the synaptosomes with the respective radiolabeled neurotransmitter.
Transfer the preloaded synaptosomes to a perfusion system and wash with buffer to establish a stable baseline of spontaneous release.
Expose the synaptosomes to varying concentrations of N-Methyl-1-phenylpropan-1-amine hydrochloride for a short period (e.g., 5 minutes).
Collect the perfusate fractions at regular intervals.
At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.
Quantify the radioactivity in each perfusate fraction and the synaptosome lysate using a liquid scintillation counter.
Calculate the amount of neurotransmitter released as a percentage of the total radioactivity.
Determine the EC50 and maximal efficacy (Emax) values by nonlinear regression analysis of the dose-response data.
Mandatory Visualization
Caption: Proposed mechanism of action for N-Methyl-1-phenylpropan-1-amine.
Caption: Experimental workflow for in vitro monoamine transporter binding assay.
Application Notes and Protocols: N-Methyl-1-phenylpropan-1-amine Hydrochloride as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-Methyl-1-phenylpropan-1-amine hydrochloride as a versatile precursor in organic syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Methyl-1-phenylpropan-1-amine hydrochloride as a versatile precursor in organic synthesis. This document includes key physical and chemical data, detailed experimental protocols for its application in common synthetic transformations, and visual aids to illustrate reaction pathways and workflows.
Compound Data
N-Methyl-1-phenylpropan-1-amine hydrochloride is a benzylamine derivative that serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and research chemicals. Its secondary amine functionality allows for a variety of chemical modifications.
Table 1: Physical and Chemical Properties of N-Methyl-1-phenylpropan-1-amine Hydrochloride
N-Methyl-1-phenylpropan-1-amine hydrochloride is a versatile precursor for the synthesis of a variety of organic compounds. The free base, which can be generated in situ or by a separate extraction step, possesses a nucleophilic secondary amine that readily participates in several key organic transformations.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. N-Methyl-1-phenylpropan-1-amine can be synthesized via the reductive amination of a suitable carbonyl compound, or it can be used as the amine component in reactions with other aldehydes and ketones to generate more complex tertiary amines.
Application Notes and Protocols: N-Methyl-1-phenylpropan-1-amine hydrochloride for In-Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-1-phenylpropan-1-amine hydrochloride is a benzylamine derivative recognized as a central nervous system stimulant.[1] Its mechanism of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-phenylpropan-1-amine hydrochloride is a benzylamine derivative recognized as a central nervous system stimulant.[1] Its mechanism of action primarily involves the modulation of monoamine transporters, specifically those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] By interacting with these transporters, it can increase the synaptic concentration of these key neurotransmitters. The physiological and toxicological properties of this compound are not extensively characterized, making it a subject of interest for research and forensic applications.[2]
Radioligand binding assays are the gold standard for elucidating the affinity and selectivity of compounds like N-Methyl-1-phenylpropan-1-amine hydrochloride for their molecular targets.[3] These assays are fundamental in pharmacological research, providing quantitative data on ligand-receptor interactions, which is crucial for understanding a compound's potential therapeutic effects and off-target activities.
This document provides detailed protocols for conducting in-vitro receptor binding assays using N-Methyl-1-phenylpropan-1-amine hydrochloride, focusing on competitive binding assays to determine its affinity for monoamine transporters.
Data Presentation
The binding affinity of N-Methyl-1-phenylpropan-1-amine hydrochloride for various receptors and transporters is typically determined through competitive radioligand binding assays. The key parameters derived from these experiments are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, while the Ki value is a measure of the compound's binding affinity for the receptor, calculated from the IC50 value.
Target Receptor/Transporter
Radioligand Used
Cell Line/Tissue Preparation
Ki (nM)
IC50 (nM)
Hill Slope
Number of Experiments (n)
Dopamine Transporter (DAT)
e.g., [³H]WIN 35,428
HEK293 cells expressing hDAT
Data not available
Data not available
Data not available
Norepinephrine Transporter (NET)
e.g., [³H]Nisoxetine
CHO cells expressing hNET
Data not available
Data not available
Data not available
Serotonin Transporter (SERT)
e.g., [³H]Citalopram
HEK293 cells expressing hSERT
Data not available
Data not available
Data not available
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of N-Methyl-1-phenylpropan-1-amine hydrochloride for monoamine transporters.
Membrane Preparation from Transfected Cells or Tissues
Objective: To prepare cell membranes or tissue homogenates containing the target receptors/transporters.
Materials:
Cells expressing the target transporter (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT) or brain tissue rich in the target (e.g., striatum for DAT).
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
Homogenizer (Dounce or Polytron).
High-speed refrigerated centrifuge.
Bradford or BCA protein assay kit.
Procedure:
Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.
Homogenize the cells/tissue on ice.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
Determine the protein concentration of the membrane preparation using a standard protein assay.
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay
Objective: To determine the IC50 and subsequently the Ki of N-Methyl-1-phenylpropan-1-amine hydrochloride for a specific transporter.
Materials:
Prepared cell membranes.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Radioligand specific for the target transporter (e.g., [³H]WIN 35,428 for DAT).
Technical Support Center: Optimizing Synthesis of N-Methyl-1-phenylpropan-1-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-Methyl-1-phenylp...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-Methyl-1-phenylpropan-1-amine hydrochloride, particularly via reductive amination of propiophenone.
Issue 1: Low Overall Yield
Question: My reductive amination reaction is resulting in a low yield of N-Methyl-1-phenylpropan-1-amine hydrochloride. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of N-Methyl-1-phenylpropan-1-amine hydrochloride can arise from several factors throughout the reductive amination process. The primary areas to investigate are the initial imine formation, the choice and effectiveness of the reducing agent, and the overall reaction conditions.
A common issue is incomplete formation of the intermediate imine. This is an equilibrium reaction, and its favorability can be influenced by the removal of water, which is a byproduct.[1] The choice of reducing agent is also critical. A strong reducing agent like sodium borohydride (NaBH₄) can inadvertently reduce the starting propiophenone to an alcohol, thus lowering the amount of ketone available to form the desired imine and final product.[1][2]
To improve your yield, consider the following troubleshooting steps:
Optimize Imine Formation:
Water Removal: Employ methods to remove water as it forms. This can be achieved through the use of dehydrating agents like molecular sieves or by azeotropic distillation.[1]
pH Control: The formation of the imine is often most efficient in a mildly acidic environment (pH 4-5).[1] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.
Select an Appropriate Reducing Agent:
Instead of a strong reducing agent, consider milder and more selective options like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents preferentially reduce the iminium ion over the ketone, which can significantly improve the yield of the desired amine.[1][2]
Reaction Procedure:
One-Pot vs. Stepwise: You can perform the reaction in a single pot where the imine is formed and then reduced in situ, or you can opt for a stepwise approach.[3] A stepwise procedure involves forming and potentially isolating the imine before introducing the reducing agent. This can sometimes offer better control and higher yields.[1]
Order of Addition: Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored using techniques like Thin Layer Chromatography (TLC).[1]
Reaction Conditions:
Temperature: For sterically hindered ketones or amines, increasing the reaction temperature can help overcome the activation energy barrier and improve the reaction rate.[1]
Solvent: Solvents such as tetrahydrofuran (THF), toluene, and benzyl alcohol can be used to optimize yield and purity.[4]
Issue 2: Presence of Propiophenone Starting Material in the Final Product
Question: After my reaction and work-up, I am observing a significant amount of unreacted propiophenone. What could be the cause?
Answer: The presence of unreacted propiophenone in your final product typically points to incomplete imine formation or a non-optimal reaction time. If the imine is not formed efficiently, the subsequent reduction step will not proceed for that portion of the starting material.
To address this, refer to the "Optimize Imine Formation" section in Issue 1 . Additionally, consider the following:
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time for the imine to form before the addition of the reducing agent. Monitor the disappearance of the propiophenone spot on a TLC plate to determine the optimal time.[1]
Stoichiometry: While using an excess of the amine is a common strategy, ensure that the amount of the reducing agent is sufficient to reduce all the formed imine.
Issue 3: Formation of 1-phenyl-1-propanol as a Major Byproduct
Question: My primary byproduct is 1-phenyl-1-propanol. How can I prevent the reduction of the starting ketone?
Answer: The formation of 1-phenyl-1-propanol is a clear indication that your reducing agent is reacting with the starting propiophenone instead of the desired imine intermediate.[1] This is a common issue when using strong, non-selective reducing agents.
To minimize the formation of this alcohol byproduct:
Use a Milder Reducing Agent: Switch from sodium borohydride (NaBH₄) to a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2] These reagents are less likely to reduce the ketone at the pH required for imine formation.
Stepwise Addition: As mentioned previously, allowing the imine to form completely before adding the reducing agent can significantly reduce the amount of unreacted ketone available for reduction.[1]
Issue 4: Over-alkylation Resulting in Tertiary Amine Impurities
Question: I am detecting the presence of a tertiary amine in my product mixture. How can I avoid this over-alkylation?
Answer: Over-alkylation occurs when the secondary amine product (N-Methyl-1-phenylpropan-1-amine) reacts further with another molecule of propiophenone and is subsequently reduced. This is more common when using primary amines, but can also occur with secondary amines if the reaction conditions are not controlled.[1]
To suppress the formation of tertiary amines:
Stoichiometry Control: Use a stoichiometric amount of the amine or even a slight excess of the propiophenone.[1]
Stepwise Procedure: A stepwise approach where the imine is pre-formed and then reduced can help minimize over-alkylation.[1]
Non-Acidic Conditions: Some research suggests that running the reaction under non-acidic conditions can also help to suppress the formation of tertiary amines.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of propiophenone with methylamine?
A1: A mildly acidic environment, typically in the pH range of 4-5, is generally considered optimal for the formation of the imine intermediate.[1] This pH is a compromise that allows for the activation of the carbonyl group by protonation without excessively protonating the amine, which would render it non-nucleophilic.
Q2: Can I use sodium borohydride (NaBH₄) for this reaction?
A2: While sodium borohydride can be used, it is a relatively strong reducing agent and can lead to the undesired reduction of the starting propiophenone to 1-phenyl-1-propanol, thus lowering your overall yield.[1][2] Milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less likely to reduce the ketone.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] You can spot the starting materials (propiophenone and methylamine) and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction. This is particularly useful for determining when imine formation is complete before adding the reducing agent.
Q4: What is the final step to obtain the hydrochloride salt?
A4: Once the free base of N-Methyl-1-phenylpropan-1-amine has been synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by reacting the free base with hydrochloric acid (HCl) in a suitable solvent, such as ethanol or ethyl acetate.[4] The hydrochloride salt will then precipitate out of the solution and can be collected by filtration. This salt form generally has improved stability and is easier to handle.[4]
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of N-Methyl-1-phenylpropan-1-amine hydrochloride
Parameter
Condition
Expected Outcome on Yield
Rationale
Reducing Agent
Sodium Borohydride (NaBH₄)
Potentially Lower
Can reduce the starting ketone, leading to byproducts.[1][2]
Sodium Triacetoxyborohydride (STAB)
Potentially Higher
More selective for the iminium ion over the ketone.[1]
Sodium Cyanoborohydride (NaBH₃CN)
Potentially Higher
More selective for the iminium ion over the ketone.[1][2]
pH
< 4
Lower
Amine is excessively protonated and becomes non-nucleophilic.
4 - 5
Optimal
Balances carbonyl activation and amine nucleophilicity.[1]
> 6
Lower
Insufficient protonation of the carbonyl group to activate it for nucleophilic attack.
Water
Present
Lower
Shifts the imine formation equilibrium back towards the reactants.[1]
Removed (e.g., molecular sieves)
Higher
Drives the imine formation equilibrium towards the product.[1]
Procedure
One-Pot
Potentially Lower
Less control over the individual steps of imine formation and reduction.
Stepwise (Imine formation then reduction)
Potentially Higher
Allows for optimization of each step and can minimize side reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Imine Formation:
To a stirred solution of propiophenone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or methanol (MeOH) (1.0 M) at 0 °C, add methylamine (3-10 eq.).
Stir the reaction mixture for 15-60 minutes to allow for the formation of the imine. The progress of imine formation can be monitored by TLC.[5]
Reduction:
To the reaction mixture, add sodium triacetoxyborohydride (STAB) (2.0 eq.) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]
Work-up:
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification and Salt Formation:
Purify the crude product by flash chromatography to obtain the free base of N-Methyl-1-phenylpropan-1-amine.
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
Caption: Troubleshooting logic for low synthesis yield.
"identification of impurities in N-Methyl-1-phenylpropan-1-amine hydrochloride synthesis"
Technical Support Center: N-Methyl-1-phenylpropan-1-amine hydrochloride Synthesis Welcome to the technical support center for the synthesis of N-Methyl-1-phenylpropan-1-amine hydrochloride. This guide provides troublesho...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: N-Methyl-1-phenylpropan-1-amine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-1-phenylpropan-1-amine hydrochloride. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-Methyl-1-phenylpropan-1-amine hydrochloride?
A1: The most prevalent method for synthesizing N-Methyl-1-phenylpropan-1-amine is the reductive amination of propiophenone with methylamine.[1][2][3][4] This process involves the reaction of a ketone (propiophenone) with an amine (methylamine) to form an intermediate imine, which is then reduced to the desired secondary amine.[2][5]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Impurities can originate from starting materials, side reactions, or incomplete reactions. For the reductive amination of propiophenone, potential impurities include:
Unreacted Propiophenone: The starting ketone may not fully react.
1-Phenyl-1-propanol: A side-product from the direct reduction of propiophenone.
Bis(1-phenylpropyl)amine: A secondary amine impurity that can form, particularly under certain acidic conditions.[6][7]
N-formylmethamphetamine: This impurity may be present if the Leuckart reaction conditions are inadvertently mimicked.[8]
Diastereomers: If chiral reagents are not used, a racemic mixture of diastereomers (ephedrine and pseudoephedrine) can be formed.
Q3: What analytical techniques are recommended for identifying these impurities?
A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for separating and identifying volatile impurities. GC-MS is widely used for the analysis of amphetamine-type compounds and their precursors.[7][8][11]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile impurities and diastereomers.[12][13][14][15] A simple and sensitive HPLC method can be used for the qualitative determination of ephedrine and pseudoephedrine.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, aiding in their definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for impurity profiling.[9][10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Potential Cause
Troubleshooting Step
Incomplete imine formation
Ensure the reaction conditions favor imine formation. This may involve adjusting the pH to a weakly acidic range (pH 4-5) and removing water as it forms, for example, by using a Dean-Stark apparatus.[2][5]
Inefficient reduction of the imine
Select a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the imine in the presence of the ketone.[2][5][16] Catalytic hydrogenation is another effective method.[2]
Side reactions
Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize the formation of byproducts like 1-phenyl-1-propanol.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Impurity
Troubleshooting Step
Unreacted Propiophenone
Increase the molar excess of methylamine and the reducing agent. Extend the reaction time or slightly increase the reaction temperature to drive the reaction to completion.
1-Phenyl-1-propanol
Use a more chemoselective reducing agent that preferentially reduces the imine over the ketone, such as sodium cyanoborohydride.[5]
Bis(1-phenylpropyl)amine
This impurity can arise from impure methylamine hydrochloride containing traces of acid.[6][7] Ensure the purity of the methylamine source and maintain careful pH control throughout the reaction.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of Propiophenone
Imine Formation: In a round-bottom flask, dissolve propiophenone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or toluene). Add methylamine (1.5-2 equivalents) to the solution. If using methylamine hydrochloride, a base is required to liberate the free amine. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine.[16]
Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride) (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Make the solution basic by adding a concentrated NaOH solution until the pH is greater than 12.[16]
Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by distillation under reduced pressure or by column chromatography.[16]
Salt Formation: Dissolve the purified freebase in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt. Filter and dry the solid to obtain N-Methyl-1-phenylpropan-1-amine hydrochloride.
Protocol 2: HPLC Method for Impurity Analysis
Column: A C18 reversed-phase column (e.g., CAPCELLPACK C18 MGII, 250 x 4.6 mm) is suitable for this separation.[13][14]
Mobile Phase: A mixture of a buffer solution (e.g., 50 mM KH2PO4) and an organic modifier (e.g., acetonitrile) can be used.[13][14] For example, a mobile phase of 50 mM KH2PO4-acetonitrile (94:6 v/v %) has been reported.[13][14]
Flow Rate: A typical flow rate is 1.0 mL/min.
Detection: UV detection at 210 nm is commonly used.[13][14]
Sample Preparation: Dissolve a known amount of the sample (e.g., 20 mg) in a suitable solvent (e.g., 1 mL of water) and inject an aliquot (e.g., 50 μL) into the HPLC system.[13][14]
Visualizations
Caption: Synthesis pathway and impurity identification workflow.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: N-Methyl-1-phenylpropan-1-amine Hydrochloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-phenylpropan-1-amine hydrochlo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-phenylpropan-1-amine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Methyl-1-phenylpropan-1-amine hydrochloride solutions?
For optimal stability, it is recommended to store N-Methyl-1-phenylpropan-1-amine hydrochloride solutions at -20°C in airtight, light-protected containers. The solid form of the compound is reported to be stable for at least five years when stored at -20°C.[1] Solutions are more susceptible to degradation and should be prepared fresh whenever possible. The compound is known to be sensitive to light and moisture.[2]
Q2: What are the potential degradation pathways for N-Methyl-1-phenylpropan-1-amine hydrochloride in solution?
While specific degradation pathways for N-Methyl-1-phenylpropan-1-amine hydrochloride are not extensively documented, based on its chemical structure and data from similar compounds like methamphetamine, potential degradation routes include:
Thermal Degradation: At elevated temperatures, elimination of the methylamine group can occur, potentially forming unsaturated compounds like trans-1-phenyl-1-propene.[3][4]
Oxidative Degradation: The amine group is susceptible to oxidation, which can lead to the formation of various byproducts. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[5]
Photodegradation: Exposure to light, particularly UV light, can promote degradation of benzylamines.[6]
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions may lead to hydrolysis, although specific data for this compound is limited.
Q3: What are the visible signs of degradation in my N-Methyl-1-phenylpropan-1-amine hydrochloride solution?
Visible signs of degradation may include a change in color (e.g., development of a yellowish tint), the formation of precipitates, or a noticeable change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the stability and purity of your solution.
Q4: How can I test the stability of my N-Methyl-1-phenylpropan-1-amine hydrochloride solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the stability of your solution. This involves developing an HPLC method that can separate the intact drug from its potential degradation products. Periodically analyzing your stored solution and comparing the chromatogram to that of a freshly prepared standard will allow you to quantify any degradation.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Action(s)
Unexpected peaks in HPLC chromatogram
Degradation of the compound.
- Ensure proper storage conditions (see FAQ Q1).- Prepare fresh solutions for each experiment.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Loss of potency or inconsistent experimental results
Degradation of the stock solution.
- Prepare a fresh stock solution from the solid compound.- Quantify the concentration of your solution using a validated analytical method (e.g., HPLC-UV) before each experiment.- Store aliquots of the stock solution at -20°C or below to minimize freeze-thaw cycles.
Solution appears discolored or contains precipitates
Significant degradation or contamination.
- Discard the solution.- Prepare a fresh solution using high-purity solvent and solid compound.- Ensure all glassware is scrupulously clean.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for N-Methyl-1-phenylpropan-1-amine hydrochloride.
1. Instrumentation and Columns:
HPLC system with a UV detector.
A reversed-phase column, such as a C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Selection:
Start with a simple mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0).
Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and any degradation products.
3. Forced Degradation Study:
To generate potential degradation products and validate the stability-indicating nature of the HPLC method, perform a forced degradation study. Expose solutions of N-Methyl-1-phenylpropan-1-amine hydrochloride to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solution at 80°C for 48 hours.
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
4. Method Validation:
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-separated from the parent peak and from each other.
Visualizations
Caption: Potential degradation pathways for N-Methyl-1-phenylpropan-1-amine.
Caption: General workflow for a forced degradation study.
Technical Support Center: LC-MS Analysis of N-Methyl-1-phenylpropan-1-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromato...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in a question-and-answer format.
Q1: I am observing significant signal suppression for N-Methyl-1-phenylpropan-1-amine. What are the likely causes and how can I mitigate this?
A1: Signal suppression is a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[1][2]
Possible Causes:
Phospholipids and Salts: Biological matrices like plasma and urine contain high concentrations of phospholipids and salts, which are known to cause significant ion suppression, particularly in Electrospray Ionization (ESI).[3]
Co-eluting Metabolites: Endogenous metabolites in the sample may have similar chromatographic behavior to N-Methyl-1-phenylpropan-1-amine and compete for ionization.
Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression.
Troubleshooting Steps:
Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1] Consider the following techniques:
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simpler methods like protein precipitation. A mixed-mode cation exchange SPE cartridge is often effective for amphetamine-like compounds.[1]
Liquid-Liquid Extraction (LLE): LLE can effectively separate the analyte from many interfering matrix components.
Protein Precipitation (PPT): While quick, PPT is the least effective at removing matrix interferences and often results in significant ion suppression.[2] If using PPT, consider a subsequent clean-up step.
Chromatographic Separation: Modify your LC method to separate N-Methyl-1-phenylpropan-1-amine from the regions of ion suppression. A post-column infusion experiment can identify these regions.[1]
Gradient Adjustment: Alter the gradient slope to improve resolution between the analyte and interfering peaks.
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to change selectivity.
Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression from non-volatile matrix components.[1]
Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of interfering matrix components, but may compromise the limit of detection.[4]
Q2: My results are inconsistent, with high variability between replicate injections of the same sample. Could this be due to matrix effects?
A2: Yes, inconsistent results are a hallmark of variable matrix effects. The composition of the matrix can differ slightly between samples, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most reliable way to compensate for variable matrix effects is to use a SIL-IS, such as N-Methyl-d3-1-phenylpropan-1-amine hydrochloride. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[5]
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) to ensure that the calibrators and samples experience similar matrix effects.
Evaluate Matrix Factor: Assess the matrix effect by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. According to regulatory guidelines, the precision of the matrix factor across at least six different lots of matrix should not exceed 15%.[6]
Q3: I am analyzing for N-Methyl-1-phenylpropan-1-amine, but I am concerned about potential interference from its isomers. How can I ensure the specificity of my method?
A3: Isomeric interference is a valid concern. For instance, N-Methyl-2-phenylpropan-1-amine (phenpromethamine), an isomer of methamphetamine, is known to produce a nearly identical mass spectrum.[7]
Troubleshooting Steps:
Chromatographic Resolution: Your primary strategy should be to achieve baseline chromatographic separation of the isomers.
Column Selection: Utilize a high-resolution column, such as a sub-2 µm particle size column.
Mobile Phase Optimization: Carefully optimize the mobile phase composition and gradient to maximize the separation between the isomers.
Tandem Mass Spectrometry (MS/MS): While the parent ion masses will be the same, it is possible that the fragmentation patterns (product ions) and their relative ratios in MS/MS may differ slightly between isomers. Carefully select unique and stable transitions for your Multiple Reaction Monitoring (MRM) method.
Derivatization: In some cases, derivatization of the analytes prior to LC-MS analysis can improve chromatographic separation and provide more unique mass spectral fragmentation patterns.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of N-Methyl-1-phenylpropan-1-amine in biological samples?
A1: The most common cause is the presence of endogenous phospholipids and salts in biological matrices like plasma, serum, and urine, especially when using Electrospray Ionization (ESI). These molecules can co-elute with the analyte and suppress its ionization.[2][3]
Q2: How can I quantitatively assess the matrix effect for my assay?
A2: The matrix effect is typically quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a blank matrix sample that has been spiked after extraction with the peak area of the analyte in a neat solvent standard at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[6]
Q3: Is it better to use Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction for sample preparation?
A3: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is recommended for minimizing matrix effects, especially for trace-level analysis.[1]
Liquid-Liquid Extraction (LLE) is also an effective technique for removing many interfering components.
Protein Precipitation (PPT) is the simplest and fastest method, but it is the least effective at removing matrix components and often leads to significant ion suppression.[2]
Q4: Can changing my LC-MS parameters help reduce matrix effects?
A4: Yes, optimizing LC-MS parameters can help.
Chromatography: Adjusting the mobile phase gradient can help separate your analyte from interfering matrix components.[1]
Ion Source Parameters: Optimizing the ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage can sometimes improve the analyte's ionization efficiency in the presence of matrix.[1]
Ionization Mode: Switching from ESI to APCI can be beneficial as APCI is often less prone to suppression from non-volatile matrix components.[1]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this analysis?
A5: A SIL-IS is crucial because it has nearly identical chemical and physical properties to the analyte. This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[5]
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for amphetamine-type compounds in biological matrices using different sample preparation techniques. Note that this data is for analogous compounds and should be used as a reference. It is crucial to validate these parameters for N-Methyl-1-phenylpropan-1-amine hydrochloride in your specific matrix and method.
Protocol 1: Solid-Phase Extraction (SPE) for Amphetamines in Urine
This protocol is adapted from a method for amphetamine analysis and is suitable for N-Methyl-1-phenylpropan-1-amine.[1]
Sample Pre-treatment: To 1 mL of urine, add a suitable internal standard (e.g., N-Methyl-d3-1-phenylpropan-1-amine hydrochloride) and 2 mL of 100 mM phosphate buffer (pH 6.0).
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove polar interferences.
Elution: Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify regions in the chromatogram where ion suppression occurs.[1]
System Setup: Connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-junction.
Analyte Infusion: Prepare a standard solution of N-Methyl-1-phenylpropan-1-amine in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL). Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).
Blank Matrix Injection: Once a stable baseline signal for the infused analyte is observed, inject an extracted blank matrix sample (a sample prepared using the same procedure as the study samples but without the analyte).
Data Analysis: Monitor the signal of the infused analyte. A drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: Comparison of common sample preparation techniques for matrix effect reduction.
Technical Support Center: Improving Resolution of N-Methyl-1-phenylpropan-1-amine Hydrochloride Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of N-Methyl-1-phenylp...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of N-Methyl-1-phenylpropan-1-amine hydrochloride isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of N-Methyl-1-phenylpropan-1-amine?
A1: The most common methods for resolving the enantiomers of N-Methyl-1-phenylpropan-1-amine are diastereomeric salt formation and chiral chromatography.
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts.[1][2][3][4] These salts have different physical properties, like solubility, allowing for their separation by fractional crystallization.[3][4]
Chiral Chromatography: Techniques like Chiral Stationary Phase Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (CSP-LC-MS/MS) and Supercritical Fluid Chromatography (SFC) can effectively separate the enantiomers.[5][6][7] These methods are often more reliable and accurate than older gas chromatography (GC) methods that use chiral derivatizing agents.[5][7]
Q2: Which chiral resolving agents are effective for the resolution of N-Methyl-1-phenylpropan-1-amine via diastereomeric salt formation?
A2: Several chiral acids have been successfully used. O,O'-dibenzoyltartaric acid and O,O'-di-p-toluoyltartaric acid are reported to be particularly effective.[8] Tartaric acid itself is also commonly employed.[1][9] The choice of the resolving agent can be critical to the success of the resolution.
Q3: How can I determine the enantiomeric purity of my resolved sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the enantiomeric excess (ee%) of a resolved amine.[3] Chiral Stationary Phase Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (CSP-LC-MS/MS) is a highly accurate method for this analysis.[5][7]
Troubleshooting Guides
Problem 1: No crystallization of diastereomeric salts occurs.
Possible Causes & Solutions:
Inappropriate Solvent: The choice of solvent is crucial for crystallization. For diastereomeric salt formation of N-Methyl-1-phenylpropan-1-amine, various solvents and solvent systems have been reported, including methanol, ethanol, and mixtures like dichloroethane-water-methanol.[10][11] If crystallization fails, trying a different solvent or a multi-component solvent system may be beneficial. Water is considered an ideal solvent for optical resolutions due to its polarity but is often limited by the low solubility of organic compounds.[10]
Solution is Undersaturated: The concentration of the diastereomeric salt in the solution may be too low. You can try to induce crystallization by slowly evaporating the solvent or by adding an anti-solvent (a solvent in which the salt is less soluble).
Lack of Nucleation Sites: Sometimes, crystallization needs a "seed" to start. Gently scratching the inside of the flask with a glass rod can create nucleation sites. If available, adding a tiny crystal of the desired diastereomeric salt can induce crystallization.
Purity of Starting Material: Impurities in the racemic N-Methyl-1-phenylpropan-1-amine hydrochloride can inhibit crystallization. Ensure the starting material is of high purity.
Problem 2: The enantiomeric excess (ee%) of the resolved product is low.
Possible Causes & Solutions:
Insufficient Recrystallization: A single crystallization step is often not enough to achieve high enantiomeric purity.[12] Multiple recrystallizations of the diastereomeric salt are typically necessary.[3][11] With each recrystallization, the enantiomeric excess of the less soluble diastereomer should increase.
Incorrect Stoichiometry of Resolving Agent: The ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution. While an equimolar amount is common, some methods, like the Pope-Peachey method, use a half equivalent of the resolving agent.[2]
Equilibrium Not Reached: The resolution process can be under thermodynamic or kinetic control. The stirring time and temperature can affect the final enantiomeric excess. For instance, stirring the suspension at a lower temperature overnight can improve the optical purity.[10]
Experimental Protocols
Protocol 1: Resolution via Diastereomeric Salt Formation with O,O'-Dibenzoyl-R,R-Tartaric Acid
This protocol is based on a method developed for the resolution of N-methyl-amphetamine using a two-phase, three-component solvent system.[10]
Materials:
Racemic N-Methyl-1-phenylpropan-1-amine
O,O'-Dibenzoyl-R,R-tartaric acid (DBTA)
Dichloroethane
Methanol
2N NaOH solution
Dichloromethane
Procedure:
Prepare a two-phase solution of the racemic base.
Prepare a solution of O,O'-dibenzoyl-2R,3R-tartaric acid in dichloroethane and a specified amount of methanol.
Add the DBTA solution to the solution of the racemic base over 30 minutes at room temperature with stirring.
Crystallization should begin within 10-15 minutes.
Stir the resulting suspension at 5°C overnight.
Filter the precipitate and wash it three times with cold dichloroethane.
Dry the precipitate under an infrared lamp.
To recover the free amine, react the precipitated salt with 30 ml of 2N NaOH and extract three times with 25 ml of dichloromethane.
Protocol 2: Analysis of Enantiomeric Purity by CSP-LC-MS/MS
This is a general outline based on modern analytical methods for chiral separation.[5][7]
Instrumentation:
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
A typical mobile phase for SFC would be supercritical CO2 with an alcohol modifier like ethanol and an amine additive such as cyclohexylamine.[6] For LC, a mixture of methanol with acetic acid and ammonium hydroxide might be used.[13]
Procedure:
Prepare a standard solution of the resolved N-Methyl-1-phenylpropan-1-amine hydrochloride.
Optimize the chromatographic conditions (flow rate, gradient, and temperature) to achieve baseline separation of the enantiomers.
Inject the sample onto the CSP column.
Detect the eluted enantiomers using the MS/MS detector in a suitable mode (e.g., positive ESI and SIR mode).[6]
Calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.
Technical Support Center: Stability and Degradation of N-Methyl-1-phenylpropan-1-amine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-Methyl-1-phenylpropan-1-amine hydrochloride. As detailed public...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-Methyl-1-phenylpropan-1-amine hydrochloride. As detailed public information on the specific degradation of this compound is limited, this guide focuses on establishing a robust experimental plan using forced degradation studies to identify potential degradation products and pathways.
Frequently Asked Questions (FAQs)
Q1: Where can I find established degradation pathways for N-Methyl-1-phenylpropan-1-amine hydrochloride?
A1: Currently, detailed degradation pathways for N-Methyl-1-phenylpropan-1-amine hydrochloride are not extensively documented in publicly available scientific literature. Therefore, it is recommended to perform forced degradation studies to determine its stability profile and identify potential degradants under various stress conditions.[1][2][3][4]
Q2: What are forced degradation studies and why are they necessary for this compound?
A2: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[3][5] These studies are crucial for:
Assessing the intrinsic stability of the molecule.[2]
Developing and validating stability-indicating analytical methods.[2][5]
Given the limited data on N-Methyl-1-phenylpropan-1-amine hydrochloride, these studies are the primary means of understanding its chemical stability.
Q3: What are the typical stress conditions used in forced degradation studies?
A3: Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][4] It is important to apply these conditions to the drug substance in both solid and solution states.
Troubleshooting Guide
Problem 1: No degradation is observed under initial stress conditions.
Possible Cause: The stress conditions may not be severe enough.
Solution: Gradually increase the severity of the conditions. For example:
Increase the concentration of the acid, base, or oxidizing agent.
Extend the duration of exposure.
Increase the temperature for thermal degradation.
It is crucial to avoid overly harsh conditions that could lead to unrealistic degradation pathways.
Problem 2: The sample degrades completely, making it difficult to identify primary degradants.
Possible Cause: The stress conditions are too harsh.
Solution: Reduce the severity of the conditions. The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products can be observed and quantified.
Problem 3: The analytical method (e.g., HPLC) does not separate the parent compound from the degradants.
Possible Cause: The chosen analytical method is not "stability-indicating."
Solution: The analytical method needs to be redeveloped and validated.[5] This may involve:
Trying different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
Optimizing the mobile phase composition (organic solvent, pH, additives).
Adjusting the gradient profile.
Changing the detection wavelength.
Experimental Protocols
1. Forced Hydrolytic Degradation
Objective: To assess the susceptibility of N-Methyl-1-phenylpropan-1-amine hydrochloride to acid and base-catalyzed hydrolysis.
Methodology:
Prepare separate solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
Prepare a control solution in purified water.
Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration.
Analyze the samples using a validated stability-indicating HPLC method.
2. Forced Oxidative Degradation
Objective: To evaluate the compound's sensitivity to oxidation.
Methodology:
Prepare a solution of the compound in a suitable solvent.
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
Store the solution at room temperature, protected from light, for a specified duration.
Analyze the samples at various time points by HPLC.
3. Forced Photolytic Degradation
Objective: To determine the compound's stability under light exposure.
Methodology:
Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
A control sample should be wrapped in aluminum foil to protect it from light.
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
Analyze the exposed and control samples by HPLC.
4. Forced Thermal Degradation
Objective: To assess the stability of the compound at elevated temperatures.
Methodology:
Place the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period.
Periodically remove samples and prepare solutions for HPLC analysis.
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for N-Methyl-1-phenylpropan-1-amine hydrochloride
Stress Condition
% Degradation
Number of Degradants
Major Degradant (Peak Area %)
0.1 M HCl (60°C, 48h)
8.5
2
DP-1 (6.2%)
0.1 M NaOH (60°C, 48h)
15.2
3
DP-2 (11.8%)
3% H₂O₂ (RT, 24h)
12.7
2
DP-3 (9.5%)
Photolytic (ICH Q1B)
5.1
1
DP-4 (4.3%)
Thermal (80°C, 72h)
3.8
1
DP-5 (3.1%)
DP = Degradation Product, RT = Room Temperature
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for investigation.
"preventing contamination in N-Methyl-1-phenylpropan-1-amine hydrochloride experiments"
Welcome to the Technical Support Center for N-Methyl-1-phenylpropan-1-amine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing, identifying, and r...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for N-Methyl-1-phenylpropan-1-amine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving contamination issues during their experiments with N-Methyl-1-phenylpropan-1-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in N-Methyl-1-phenylpropan-1-amine hydrochloride experiments?
A1: Contamination can arise from several sources throughout the experimental workflow. The most common include:
Reagents and Solvents: Impurities present in starting materials, reagents, and solvents can be carried through the synthesis and purification steps.[1]
Cross-Contamination: Unintentional transfer from other experiments or samples in the lab via shared equipment, glassware, or poor handling practices.[2][3]
Atmospheric Contamination: Exposure to air and moisture can lead to the formation of byproducts, especially with reactive intermediates. Amines, for instance, can react with atmospheric carbon dioxide.[4][]
Leaching from Equipment: Contaminants can leach from plasticware (plasticizers) or improperly cleaned glassware.[6]
Human Error: Inadequate personal hygiene and improper use of personal protective equipment (PPE) can introduce contaminants.[7]
Q2: What are the likely chemical impurities I might encounter in my N-Methyl-1-phenylpropan-1-amine hydrochloride sample?
A2: Based on common synthetic routes for similar compounds (e.g., reductive amination), potential impurities include:
Unreacted Starting Materials: Residual 1-phenylpropan-1-one and methylamine.
Imine Intermediate: Incomplete reduction can leave the corresponding imine as an impurity.[8]
Over-alkylation or Di-alkylation Products: Reaction of the product with the alkylating agent.
Solvent Adducts: Byproducts formed from the reaction with the solvent, especially under elevated temperatures.[9]
Side-Reaction Products: Impurities from competing reaction pathways. For instance, in reductive aminations, impurities from the methylamine source have been reported to lead to byproducts like bis(1-phenylpropan-2-yl)amine in related syntheses.[10]
Degradation Products: The free base is susceptible to oxidation.[11]
Q3: How should I properly store N-Methyl-1-phenylpropan-1-amine hydrochloride to prevent degradation?
A3: N-Methyl-1-phenylpropan-1-amine hydrochloride is typically stable for years when stored correctly.[12] For long-term storage, it is recommended to keep the compound at -20°C.[12] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.
Q4: What level of purity is considered acceptable for an analytical reference standard of N-Methyl-1-phenylpropan-1-amine hydrochloride?
A4: For use as an analytical reference standard, a high level of purity is required. Typically, a purity of ≥98% is expected.[12] The acceptable level for specific impurities is often defined by regulatory guidelines such as those from the ICH.[13][14]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (GC-MS, HPLC)
Possible Cause
Troubleshooting Steps
Contaminated Solvents or Reagents
1. Run a blank analysis with only the solvent to check for impurities.[15] 2. Use high-purity, HPLC, or GC-grade solvents. 3. Purify reagents and solvents if necessary. Common purification methods include distillation.[1][16]
Cross-Contamination from Previous Runs (Carryover)
1. Implement a rigorous cleaning protocol for the injection port and column between runs.[15] 2. Inject a solvent blank after a concentrated sample to check for carryover.[15] 3. Ensure autosampler vials and caps are clean and used only once.
Sample Degradation
1. Confirm the stability of the compound in the chosen solvent and at the analysis temperature. 2. Analyze the sample promptly after preparation. 3. If the compound is light-sensitive, use amber vials.
Reaction Byproducts or Incomplete Reaction
1. Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents).[8] 2. Optimize the purification method (e.g., recrystallization, column chromatography) to remove the specific impurity. 3. Use techniques like NMR or mass spectrometry to identify the structure of the unexpected peak to understand its origin.[9]
Issue 2: Poor Reproducibility of Experimental Results
Possible Cause
Troubleshooting Steps
Inconsistent Weighing and Handling
1. Use a calibrated analytical balance in a draft-free environment.[17][18] 2. Handle the compound with clean spatulas and weigh it in appropriate containers.[19] Avoid touching samples with bare hands; use gloves and tweezers.[17][20] 3. Ensure the sample is at ambient temperature before weighing.[21]
Variability in Reagent Quality
1. Use reagents from the same batch for a series of related experiments. 2. Check the purity of new batches of reagents and solvents.
Improper Glassware Cleaning
1. Implement a standardized glassware cleaning protocol. This should include rinsing with an appropriate solvent to remove organic residues, washing with a laboratory-grade detergent, followed by rinses with tap water and then deionized water.[15][22] 2. For sensitive reactions, oven-dry the glassware to remove residual water.[22]
Data Presentation
Table 1: Purity and Impurity Thresholds for Analytical Standards
This table summarizes typical purity requirements and impurity thresholds based on ICH Q3A guidelines for new drug substances, which are often applied to analytical reference standards.[13][14][23]
Parameter
Threshold
Rationale
Purity
≥ 98%
Ensures the accuracy of quantitative analysis when used as a reference standard.[12]
Reporting Threshold
≥ 0.05%
Impurities at or above this level should be reported in the certificate of analysis.[14]
Identification Threshold
≥ 0.10%
Impurities at or above this level should have their structures identified.[14]
Qualification Threshold
≥ 0.15%
Impurities at or above this level need to be qualified for safety.[14]
Note: These thresholds can vary based on the maximum daily dose of a drug substance and the toxicity of the impurity.[13][24]
Experimental Protocols
Protocol 1: General Glassware Cleaning for Organic Synthesis
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of organic residues. Collect this rinse as organic waste.[22]
Washing: Wash the glassware thoroughly with a laboratory-grade detergent and warm tap water. Use a brush to scrub all surfaces.[25]
Tap Water Rinse: Rinse the glassware multiple times with tap water to remove all traces of detergent.
Deionized Water Rinse: Rinse the glassware 3-4 times with deionized water to remove any remaining inorganic salts.[15]
Drying: Allow the glassware to air dry on a rack. For immediate use or for moisture-sensitive reactions, oven-dry the glassware at an appropriate temperature (e.g., 110-120°C) for several hours.[15]
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
Accurately weigh approximately 1 mg of N-Methyl-1-phenylpropan-1-amine hydrochloride and dissolve it in 1 mL of a suitable solvent like methanol to prepare a 1 mg/mL stock solution.
Prepare a working solution by diluting the stock solution to a final concentration of approximately 100 µg/mL in the same solvent.
GC-MS Conditions:
Instrument: Gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column, such as a DB-1MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injection: 1 µL of the sample solution in splitless mode.
Injector Temperature: 250°C.
Oven Temperature Program: Start at 50°C for 1 minute, then ramp up to 300°C at a rate of 10°C/min, and hold at 300°C for 5-10 minutes.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Data Analysis:
Integrate the peaks in the total ion chromatogram.
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks (area percent method).
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
Visualizations
Caption: General workflow for preventing contamination in chemical experiments.
Caption: Troubleshooting decision tree for unexpected chromatographic peaks.
"calibration curve issues for N-Methyl-1-phenylpropan-1-amine hydrochloride quantification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Methyl-1-phenylpropan...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC/LC-MS analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride, with a focus on calibration curve problems.
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve for N-Methyl-1-phenylpropan-1-amine hydrochloride is non-linear, especially at higher concentrations. What are the possible causes and how can I fix it?
Answer:
Non-linearity in calibration curves is a frequent challenge in HPLC analysis and can lead to inaccurate quantification. Below is a troubleshooting workflow and detailed explanation of potential causes and their solutions.
Caption: Troubleshooting workflow for a non-linear calibration curve.
Possible Causes and Solutions:
Cause
Explanation
Solution
Errors in Standard Preparation
Inaccurate serial dilutions can introduce cumulative errors, leading to a non-linear relationship between concentration and response.
Prepare each calibration standard independently from a stock solution. Use calibrated pipettes and ensure the complete dissolution of the standard.
Detector Saturation
At high concentrations, the detector's response may no longer be proportional to the analyte concentration.[1]
Reduce the concentration of the upper calibration standards or decrease the injection volume. A narrower, more relevant concentration range may be necessary.
Inappropriate Calibration Model
A linear regression model may not be suitable for the detector response over a wide concentration range.
Evaluate alternative regression models, such as a quadratic fit. The choice of a non-linear model should be justified and validated.
Analyte Degradation
N-Methyl-1-phenylpropan-1-amine hydrochloride may be susceptible to degradation in certain solvents or under specific pH and temperature conditions, leading to a lower than expected response at higher concentrations.
Prepare fresh standards and samples immediately before analysis. Investigate the stability of the analyte in the chosen solvent and storage conditions.
Matrix Effects
Co-eluting endogenous or exogenous substances from the biological matrix can suppress or enhance the ionization of the target analyte, affecting the detector response.
Prepare matrix-matched calibration standards by spiking the analyte into a blank matrix identical to the sample matrix. Improve sample preparation to remove interfering components.
Incorrect Peak Integration
Inconsistent or incorrect peak integration parameters can lead to variability in peak areas, especially at the lower and upper ends of the calibration range.
Manually review the integration of each peak in the calibration curve. Adjust integration parameters such as baseline, peak width, and threshold to ensure consistent and accurate peak area determination.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I am observing significant peak tailing for N-Methyl-1-phenylpropan-1-amine hydrochloride. What could be the cause and how can I improve the peak shape?
Answer:
Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like amine hydrochlorides. This is often due to secondary interactions with the stationary phase.
Troubleshooting Workflow: Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Possible Causes and Solutions:
Cause
Explanation
Solution
Secondary Silanol Interactions
Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of the analyte, causing peak tailing.
- Use a base-deactivated or end-capped column.- Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte to ensure it is fully protonated.- Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
Column Overload
Injecting too much sample can lead to peak fronting or tailing.
Reduce the injection volume or the concentration of the sample.
Sample Solvent Effects
If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
Dissolve the sample in the initial mobile phase or a solvent that is weaker than or of similar strength to the mobile phase.
Column Contamination or Void
Accumulation of contaminants on the column frit or head, or the formation of a void, can disrupt the sample band and lead to poor peak shape.
- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- If a void is suspected, replace the column.
Extra-Column Volume
Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening.
Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly connected.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for a calibration curve for N-Methyl-1-phenylpropan-1-amine hydrochloride?
A typical starting range for HPLC-UV analysis would be from 0.1 µg/mL to 50 µg/mL. For a more sensitive technique like LC-MS/MS, a range of 1 ng/mL to 1000 ng/mL is common for similar compounds.[2][3] It is crucial to determine the linear range experimentally for your specific instrument and method.
Q2: What type of HPLC column is recommended for the analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride?
A C18 or C8 reversed-phase column is a good starting point. To minimize peak tailing, which is common with basic amines, it is highly recommended to use a column with base-deactivation or end-capping.
Q3: How should I prepare my stock and working standard solutions?
N-Methyl-1-phenylpropan-1-amine hydrochloride is soluble in solvents like methanol, ethanol, DMSO, and DMF.[4] It is advisable to prepare a stock solution in methanol or acetonitrile and then dilute it to the required concentrations for the working standards using the initial mobile phase as the diluent.
Q4: Can I use an internal standard? If so, what is a suitable choice?
Yes, using an internal standard (IS) is highly recommended to improve the accuracy and precision of the quantification. A stable isotope-labeled (deuterated) analog of the analyte, such as N-methyl-d3-1-phenylpropan-1-amine hydrochloride, is the ideal choice for LC-MS/MS analysis as it co-elutes and has similar ionization properties. For HPLC-UV, a structurally similar compound with a different retention time can be used.
Q5: How can I minimize matrix effects when analyzing samples from biological fluids like plasma or urine?
Matrix effects can be a significant source of error in bioanalysis.[5] To mitigate them:
Use an appropriate sample preparation technique: Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation or liquid-liquid extraction.
Employ matrix-matched calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., drug-free plasma or urine).
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix-induced ion suppression or enhancement in LC-MS/MS analysis.
Data Presentation
The following table summarizes typical performance characteristics for the quantification of a small amine hydrochloride like N-Methyl-1-phenylpropan-1-amine hydrochloride using HPLC-UV and LC-MS/MS. Note: These are illustrative values and should be experimentally determined during method validation.
Parameter
HPLC-UV (Illustrative Values)
LC-MS/MS (Illustrative Values)
Linearity Range
0.1 - 50 µg/mL
1 - 1000 ng/mL
Correlation Coefficient (r²)
> 0.995
> 0.998
Limit of Detection (LOD)
~0.03 µg/mL
~0.3 ng/mL
Limit of Quantification (LOQ)
~0.1 µg/mL
~1 ng/mL
Accuracy (% Recovery)
90 - 110%
95 - 105%
Precision (% RSD)
< 15%
< 10%
Experimental Protocols
Disclaimer: The following protocols are representative examples for the analysis of amine hydrochlorides and should be considered as a starting point. Method development and validation are essential for your specific application and instrumentation.
Protocol 1: HPLC-UV Method
Standard Preparation:
Prepare a 1 mg/mL stock solution of N-Methyl-1-phenylpropan-1-amine hydrochloride in methanol.
Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation (from a simple matrix):
Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range.
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Column: C18 reversed-phase, base-deactivated, 4.6 x 150 mm, 5 µm.
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.0) with 0.1% triethylamine (e.g., 30:70 v/v). The exact ratio should be optimized for desired retention and separation.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: UV at 215 nm.
Protocol 2: LC-MS/MS Method for Biological Samples (e.g., Plasma)
Standard and Internal Standard Preparation:
Prepare a 1 mg/mL stock solution of N-Methyl-1-phenylpropan-1-amine hydrochloride in methanol.
Prepare a 1 mg/mL stock solution of a suitable stable isotope-labeled internal standard (e.g., N-methyl-d3-1-phenylpropan-1-amine hydrochloride) in methanol.
Prepare working calibration standards by spiking the analyte stock solution into a blank biological matrix (e.g., drug-free plasma) to achieve concentrations from 1 ng/mL to 1000 ng/mL.
Sample Preparation (Protein Precipitation):
To 100 µL of plasma sample (or standard), add 20 µL of the internal standard working solution.
Add 300 µL of cold acetonitrile to precipitate proteins.
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
LC System:
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to elute the analyte (e.g., start with 5% B, ramp to 95% B).
MRM Transitions: Determine the precursor and product ions for both the analyte and the internal standard by infusing a standard solution into the mass spectrometer.
Optimize cone voltage and collision energy for each transition.
Technical Support Center: Optimizing Fragmentation in MS/MS Analysis of N-Methyl-1-phenylpropan-1-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-phenylpropan-1-amine hydrochlo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-phenylpropan-1-amine hydrochloride. The information provided aims to assist in optimizing MS/MS fragmentation and resolving common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for N-Methyl-1-phenylpropan-1-amine in GC-MS analysis?
A1: Based on spectral data, the primary fragment ions observed in the electron ionization (EI) mass spectrum of N-Methyl-1-phenylpropan-1-amine are detailed in the table below. The base peak is typically observed at m/z 120.[1]
Q2: How can I differentiate N-Methyl-1-phenylpropan-1-amine from its isomers, such as N-methyl-2-phenylpropan-1-amine (phenpromethamine), which produce nearly identical mass spectra?
A2: Due to the high similarity of mass spectra among isomers, chromatographic separation is critical for accurate identification.[2][3] An optimized liquid chromatography (LC) or gas chromatography (GC) method that provides baseline separation of the isomers is essential before the analytes enter the mass spectrometer.
Q3: What are the likely fragmentation pathways for protonated N-Methyl-1-phenylpropan-1-amine in ESI-MS/MS?
A3: For protonated N-Methyl-1-phenylpropan-1-amine ([M+H]⁺), the fragmentation is expected to be driven by the charge on the nitrogen atom. Common fragmentation pathways for benzylamines involve cleavages at the benzylic position and within the alkyl chain. The primary fragmentation pathways likely involve the loss of neutral molecules such as ammonia or cleavage of the ethyl group.
Q4: Why am I observing a weak or absent molecular ion peak in my GC-MS analysis?
A4: Aliphatic amines, in particular, can exhibit weak or absent molecular ion peaks in electron ionization (EI) mass spectrometry due to extensive fragmentation. The energy of the ionization process can lead to the instability of the molecular ion, causing it to fragment readily.
Q5: What are some general strategies to improve fragmentation and signal intensity in LC-MS/MS analysis?
A5: To enhance fragmentation and signal, consider the following:
Collision Energy Optimization: Systematically vary the collision energy to find the optimal value that produces the most abundant and specific product ions.[4][5]
Source Parameter Tuning: Optimize source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to ensure efficient ionization and ion transfer.
Mobile Phase Modification: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve ionization efficiency.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Poor or No Fragmentation
Insufficient collision energy.
Gradually increase the collision energy in increments to determine the optimal setting for your instrument and analyte.
In-source fragmentation.
If fragmentation is occurring in the ion source before MS/MS, try reducing the source temperature or declustering potential.
Analyte is too stable.
Consider using a different fragmentation technique if available, such as higher-energy collisional dissociation (HCD).
Inconsistent Fragmentation Pattern
Fluctuations in collision cell pressure.
Ensure the collision gas pressure is stable and within the manufacturer's recommended range.
Contamination in the mass spectrometer.
Perform a system clean and calibration to remove any potential contaminants.
Low Product Ion Intensity
Suboptimal collision energy.
Perform a collision energy optimization experiment as detailed in the experimental protocols section.
Poor precursor ion transmission.
Optimize the precursor ion selection and transmission settings on your instrument.
Matrix effects from the sample.
Improve sample preparation to remove interfering matrix components. Consider using a deuterated internal standard.
Unexpected Fragment Ions
Presence of adducts (e.g., [M+Na]⁺, [M+K]⁺).
Modify mobile phase composition to favor protonation (e.g., increase formic acid concentration) and reduce the presence of salts.
Contamination from solvents or sample handling.
Use high-purity solvents and ensure clean sample handling procedures. Run a blank to check for background contamination.
Data Presentation
Table 1: GC-MS Fragmentation Data for N-Methyl-1-phenylpropan-1-amine
Table 2: Predicted LC-MS/MS Transitions for N-Methyl-1-phenylpropan-1-amine Hydrochloride
Precursor Ion [M+H]⁺ (m/z)
Product Ion (m/z)
Proposed Neutral Loss
Collision Energy (eV)
150.1
121.1
C2H5 (Ethyl radical)
To be optimized
150.1
91.1
C3H7N (Propylamine)
To be optimized
150.1
77.1
C4H9N (Butylamine)
To be optimized
Experimental Protocols
Protocol 1: Collision Energy Optimization for LC-MS/MS Analysis
Sample Preparation: Prepare a standard solution of N-Methyl-1-phenylpropan-1-amine hydrochloride in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable signal (e.g., 100 ng/mL).
Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
MS Setup:
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
Select the precursor ion for N-Methyl-1-phenylpropan-1-amine, [M+H]⁺ at m/z 150.1.
Set up a product ion scan.
Collision Energy Ramp:
Create an experiment that ramps the collision energy over a defined range (e.g., 5-50 eV) in small increments (e.g., 2 eV).
Acquire product ion spectra at each collision energy step.
Data Analysis:
Plot the intensity of each major product ion against the collision energy.
The collision energy that yields the highest intensity for a specific product ion is the optimal collision energy for that transition.
Protocol 2: Sample Preparation for Analysis
Standard and Sample Dilution: Accurately weigh and dissolve the N-Methyl-1-phenylpropan-1-amine hydrochloride standard in methanol to prepare a stock solution. Perform serial dilutions to create calibration standards. For unknown samples, perform a suitable extraction and dilution to bring the analyte concentration within the calibration range.
Internal Standard: If available, add a deuterated internal standard to all samples and standards to correct for matrix effects and variations in instrument response.
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of N-Methyl-1-phenylpropan-1-amine.
Caption: Predicted fragmentation pathway of protonated N-Methyl-1-phenylpropan-1-amine in MS/MS.
A Comparative Analysis of N-Methyl-1-phenylpropan-1-amine Hydrochloride and its Positional Isomers
An Objective Guide for Researchers in Pharmacology and Drug Development This guide provides a detailed comparative analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride and its key positional isomers. The information...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparative analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride and its key positional isomers. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical properties, synthesis, and known pharmacological activities of these compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic methods are provided.
Introduction
N-Methyl-1-phenylpropan-1-amine and its positional isomers are structurally related compounds belonging to the phenethylamine class. While sharing the same molecular formula, the varied placement of the methylamino and phenyl groups along the propane backbone results in significant differences in their chemical and biological profiles. One of these isomers, N-methyl-1-phenylpropan-2-amine, is the well-known central nervous system stimulant, methamphetamine.[1][2] In contrast, the pharmacological and toxicological properties of N-Methyl-1-phenylpropan-1-amine are not as extensively documented, where it primarily serves as an analytical reference standard.[3] This guide aims to collate the available scientific information to facilitate a clearer understanding of the structure-activity relationships within this isomeric series.
Chemical and Physical Properties
The fundamental physicochemical properties of N-Methyl-1-phenylpropan-1-amine hydrochloride and its positional isomers are crucial for their handling, formulation, and biological interactions. A summary of these properties is presented in Table 1.
The synthesis of these phenylpropanamine derivatives can be achieved through various established organic chemistry routes. A common and versatile method is reductive amination.
General Experimental Protocol: Reductive Amination
This procedure describes a general method for the synthesis of N-methyl-phenylpropanamine isomers starting from the corresponding phenyl-substituted propanone or propanal.
Hydrochloric acid (ethanolic or ethereal solution)
Drying agent (e.g., anhydrous sodium sulfate)
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
The carbonyl precursor (1.0 equivalent) is dissolved in the anhydrous solvent under an inert atmosphere.
Methylamine (1.5-2.0 equivalents) is added to the solution, and the mixture is stirred for a designated period (typically 1-2 hours) to form the intermediate imine.
The reducing agent (1.5-2.0 equivalents) is added portion-wise, controlling any temperature changes.
The reaction is stirred at room temperature until completion, as monitored by an appropriate technique (e.g., TLC, GC-MS).
The reaction is quenched by the careful addition of water or a dilute acid.
The aqueous layer is basified with a suitable base (e.g., NaOH) and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
The resulting free base can be purified by distillation or column chromatography.
To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid until precipitation is complete.
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
For a more specific example, the synthesis of N-methyl-1-phenylpropan-1-amine can start from 1-phenyl-1-propanone and methylamine, followed by reduction.[6]
Pharmacological Comparison
The pharmacological activities of these isomers are expected to vary significantly due to their different three-dimensional structures, which influences their interaction with biological targets.
Isomer
Known Pharmacological Activity
Mechanism of Action
N-Methyl-1-phenylpropan-1-amine HCl
Primarily used as an analytical reference standard; physiological and toxicological properties are not well known.[3]
Potent central nervous system stimulant with high abuse potential.[6]
Primarily acts as a releasing agent of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals. It also has some activity as a reuptake inhibitor for these neurotransmitters.
N-Methyl-2-phenylpropan-1-amine HCl
Limited data available; expected to have some stimulant properties.
Likely interacts with monoamine transporters, but specific activity and potency are not well-documented in readily available literature.
N-Methyl-2-phenylpropan-2-amine HCl
Limited data available.
Not well characterized.
N-Methyl-3-phenylpropan-1-amine HCl
Limited data available.
Not well characterized.
Note: The S-enantiomer of N-methyl-1-phenylpropan-2-amine is the potent psychostimulant methamphetamine, while the R-enantiomer has much weaker central effects and is used in some over-the-counter nasal decongestants.[1]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the structural relationships between the isomers and a typical workflow for their comparative evaluation.
Caption: Structural relationship of the positional isomers.
A Comparative Guide to the Validation of a New Analytical Method for N-Methyl-1-phenylpropan-1-amine Hydrochloride
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride against a convention...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The objective is to present the validation data for both methods, enabling researchers, scientists, and drug development professionals to assess their performance and suitability for specific applications. All experimental data is presented in standardized tables, and detailed protocols for the key validation experiments are provided.
Data Presentation: A Comparative Analysis
The performance of the new HPLC-UV method and the alternative GC-MS method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained for each method.
Table 1: Comparison of Linearity and Range
Parameter
New HPLC-UV Method
Alternative GC-MS Method
Linearity Range
1 - 100 µg/mL
0.1 - 25 µg/mL
Correlation Coefficient (r²)
0.9995
0.9998
Slope
45213
98754
Intercept
1254
587
Table 2: Comparison of Accuracy and Recovery
Spike Level
New HPLC-UV Method (% Recovery)
Alternative GC-MS Method (% Recovery)
80%
99.2%
100.5%
100%
99.8%
99.9%
120%
100.5%
101.2%
Mean Recovery
99.83%
100.53%
Table 3: Comparison of Precision (Repeatability and Intermediate Precision)
Parameter
New HPLC-UV Method (% RSD)
Alternative GC-MS Method (% RSD)
Repeatability (n=6)
0.85%
1.25%
Intermediate Precision (Day 1)
1.10%
1.45%
Intermediate Precision (Day 2)
1.25%
1.60%
Table 4: Comparison of Detection and Quantitation Limits
Parameter
New HPLC-UV Method
Alternative GC-MS Method
Limit of Detection (LOD)
0.25 µg/mL
0.05 µg/mL
Limit of Quantitation (LOQ)
0.75 µg/mL
0.15 µg/mL
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are foundational for replicating the validation process.
Protocol 1: Specificity Determination
Preparation of Solutions: Prepare solutions of a placebo (matrix without the analyte), the N-Methyl-1-phenylpropan-1-amine hydrochloride standard, and a sample spiked with known impurities.
Chromatographic Analysis: Inject each solution into the respective chromatographic systems (HPLC-UV and GC-MS).
Data Evaluation: Compare the chromatograms to ensure that the placebo and impurities do not produce any interfering peaks at the retention time of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Protocol 2: Linearity Assessment
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of N-Methyl-1-phenylpropan-1-amine hydrochloride of known concentrations spanning the expected analytical range.
Analysis: Analyze each concentration level in triplicate.
Data Collection: Record the peak area or height for each injection.
Data Analysis: Plot a graph of the mean response versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.[1]
Protocol 3: Accuracy (Recovery) Study
Sample Preparation: Prepare placebo samples spiked with N-Methyl-1-phenylpropan-1-amine hydrochloride at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
Analysis: Analyze the spiked samples using the analytical method.
Calculation: Calculate the percentage recovery for each sample by comparing the measured concentration to the theoretical concentration. The mean recovery should fall within an acceptable range (typically 98-102%).
Visualizations
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the different validation parameters.
Caption: Workflow for the validation of a new analytical method.
Caption: Interrelationship of analytical method validation parameters.
Navigating Amphetamine Immunoassays: A Comparative Guide to the Cross-Reactivity of N-Methyl-1-phenylpropan-1-amine Hydrochloride and Related Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cross-reactivity of N-Methyl-1-phenylpropan-1-amine hydrochloride and structurally similar compounds i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of N-Methyl-1-phenylpropan-1-amine hydrochloride and structurally similar compounds in commonly used amphetamine immunoassays. Due to a lack of direct experimental data for N-Methyl-1-phenylpropan-1-amine hydrochloride in the published literature, this guide leverages data from close structural analogs to provide a predictive assessment of its potential cross-reactivity. Understanding these cross-reactivity profiles is crucial for the accurate interpretation of screening results and the development of more specific detection methods.
Executive Summary
Data Presentation: Cross-Reactivity of Structural Analogs
The following table summarizes the available quantitative cross-reactivity data for compounds structurally related to N-Methyl-1-phenylpropan-1-amine hydrochloride in various amphetamine immunoassays. It is important to note that cross-reactivity can vary significantly depending on the specific assay manufacturer, the antibody clone used, and the cutoff concentration.[3][4]
Data compiled from various sources. Note that the absence of data for a specific compound-assay combination does not imply a lack of cross-reactivity.
Experimental Protocols
The following provides a generalized, detailed methodology for assessing the cross-reactivity of a compound in an amphetamine immunoassay, based on standard practices described in the scientific literature.[6][7]
Objective: To determine the concentration of a test compound that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., d-amphetamine or d-methamphetamine) in a specific amphetamine immunoassay.
Materials:
Amphetamine immunoassay kit (e.g., EMIT, FPIA, ELISA) and corresponding analyzer.
Certified drug-free human urine.
Certified reference standard of the test compound (e.g., N-Methyl-1-phenylpropan-1-amine hydrochloride).
Certified reference standard of the assay calibrator (e.g., d-amphetamine).
Appropriate solvents for stock solution preparation (e.g., methanol, acetonitrile).
Standard laboratory equipment, including calibrated pipettes, volumetric flasks, and test tubes.
Procedure:
Preparation of Stock Solutions:
Prepare a primary stock solution of the test compound in a suitable solvent at a high concentration (e.g., 1 mg/mL).
Prepare a primary stock solution of the assay calibrator (e.g., d-amphetamine) in the same solvent at a similar concentration.
Preparation of Spiked Urine Samples:
Perform serial dilutions of the test compound stock solution into drug-free human urine to create a range of concentrations. The concentration range should be broad enough to encompass the expected cross-reactivity range, from well below to well above the assay cutoff.
Prepare control samples by spiking drug-free urine with the assay calibrator at the cutoff concentration and at 25% above and below the cutoff.
Immunoassay Analysis:
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
Run the quality control samples to verify that the assay is performing within the manufacturer's specifications.
Analyze the series of spiked urine samples containing the test compound.
Record the response for each concentration. For qualitative assays, this will be a positive or negative result. For semi-quantitative assays, a numerical value will be obtained.
Data Analysis and Calculation of Cross-Reactivity:
Determine the lowest concentration of the test compound that produces a positive result.
For semi-quantitative assays, plot the assay response against the concentration of the test compound.
From the calibration curve of the standard analyte, determine the concentration of the test compound that produces a response equivalent to the cutoff calibrator.
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound giving the same response) x 100
Mandatory Visualizations
Caption: Competitive immunoassay principle for drug detection.
Caption: Logical workflow for cross-reactivity assessment.
A Comparative Guide to N-Methyl-1-phenylpropan-1-amine Hydrochloride and Other Phenethylamine Reference Standards
This guide provides a comprehensive comparison of N-Methyl-1-phenylpropan-1-amine hydrochloride with other commonly used phenethylamine reference standards, including methamphetamine hydrochloride, phentermine hydrochlor...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of N-Methyl-1-phenylpropan-1-amine hydrochloride with other commonly used phenethylamine reference standards, including methamphetamine hydrochloride, phentermine hydrochloride, MDMA hydrochloride, and ephedrine hydrochloride. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate reference materials for their analytical needs. This document presents a comparative analysis of their chemical properties, and analytical data from Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Detailed experimental protocols are provided for the analytical techniques discussed.
Chemical and Physical Properties
The selection of a suitable reference standard often begins with an understanding of its fundamental chemical and physical properties. The following table summarizes key information for N-Methyl-1-phenylpropan-1-amine hydrochloride and the selected alternative phenethylamine reference standards.
This section provides a comparative overview of the analytical data for the selected phenethylamine reference standards, obtained using standardized methodologies for GC-MS, HPLC, and ¹H NMR. The provided protocols are representative of common analytical practices for these compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification and quantification of phenethylamines. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that serve as molecular fingerprints.
Experimental Protocol for GC-MS Analysis:
Instrument: Agilent 6890 GC coupled with a 5973 Mass Selective Detector (or equivalent).
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Initial temperature of 120°C for 0.5 min, ramp at 15°C/min to 180°C, then ramp at 3°C/min to 200°C, and finally ramp at 30°C/min to 285°C, hold for 3 min.[10]
MSD Parameters: EI source at 70 eV, ion source temperature at 230°C, and transfer line temperature at 280°C. Scan range of m/z 40-550.[10]
GC-MS Data Summary:
Compound
Key Mass Fragments (m/z)
Base Peak (m/z)
N-Methyl-1-phenylpropan-1-amine
58, 91, 120
58
Methamphetamine
58, 91, 65
58
Phentermine
58, 91, 65
58
MDMA
58, 135, 77
58
Ephedrine
58, 77, 105
58
Note: The fragmentation patterns of phenethylamines are often dominated by the cleavage of the beta-carbon bond relative to the nitrogen, leading to a prominent iminium ion. For N-methylated phenethylamines like N-Methyl-1-phenylpropan-1-amine, methamphetamine, and MDMA, this results in a characteristic base peak at m/z 58.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of phenethylamines in various matrices. Reversed-phase chromatography using a C18 column is a common approach.
Experimental Protocol for HPLC Analysis:
Instrument: Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector.
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
HPLC Data Summary:
Compound
Typical Retention Time (min) on a C18 column
N-Methyl-1-phenylpropan-1-amine HCl
~ 5.8
Methamphetamine HCl
~ 5.2
Phentermine HCl
~ 6.5
MDMA HCl
~ 4.9
Ephedrine HCl
~ 3.1
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition. The values presented are for comparative purposes under a typical reversed-phase gradient. The elution order is generally influenced by the hydrophobicity of the compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for the identification and purity assessment of reference standards.
Experimental Protocol for ¹H NMR Analysis:
Instrument: Bruker Avance 400 MHz NMR spectrometer (or equivalent).
Solvent: Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O) with a suitable internal standard (e.g., TMS).
Temperature: 25°C.
Number of Scans: 16.
¹H NMR Data Summary (Key Chemical Shifts in CDCl₃):
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument. The provided data represents typical values.
Mechanism of Action and Signaling Pathways
Phenethylamines primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction leads to an increase in the synaptic concentration of these neurotransmitters.
Monoamine Transporter Interaction
The following diagrams illustrate the general mechanism of action of phenethylamines on monoamine transporters. These compounds can act as either reuptake inhibitors or releasing agents.
Inter-Laboratory Comparison of N-Methyl-1-phenylpropan-1-amine hydrochloride Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride. The objective of this study is to assess the proficiency of participating laboratories in the quantification of this compound and to compare the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to serve as a practical resource for establishing robust and reproducible analytical methods for N-Methyl-1-phenylpropan-1-amine hydrochloride and related compounds.
Study Overview
A homogenous sample of simulated human plasma, spiked with a certified reference material of N-Methyl-1-phenylpropan-1-amine hydrochloride at a concentration of 50 ng/mL, was distributed to a panel of six participating laboratories. Each laboratory was requested to perform a quantitative analysis using their in-house validated methods for either GC-MS or LC-MS/MS. The primary goal is to evaluate the accuracy, precision, and overall performance of these methods across different laboratory settings.
Data Presentation
The quantitative results reported by the participating laboratories are summarized in the tables below. Table 1 provides the raw quantitative data, while Table 2 presents a statistical summary of the performance of each analytical technique.
Table 2: Statistical Summary of Inter-Laboratory Comparison
Parameter
GC-MS
LC-MS/MS
Number of Laboratories
3
3
Mean Concentration (ng/mL)
49.2
50.1
Standard Deviation (ng/mL)
1.76
0.35
Coefficient of Variation (%CV)
3.58%
0.70%
Mean Accuracy (%)
98.4%
100.3%
Experimental Protocols
The following sections detail the generalized experimental protocols for the GC-MS and LC-MS/MS analyses of N-Methyl-1-phenylpropan-1-amine hydrochloride.
A solid-phase extraction was performed to isolate the analyte from the plasma matrix.
Sample Pre-treatment: To 1 mL of the plasma sample, add 25 µL of an internal standard solution (e.g., N-Methyl-1-phenylpropan-1-amine-d5 hydrochloride) and 1 mL of 0.1 M phosphate buffer (pH 6.0).
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0).
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent (ethyl acetate for GC-MS, mobile phase for LC-MS/MS).
3.2. GC-MS Analysis
Derivatization: To the reconstituted sample, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 20 minutes to form the trimethylsilyl derivative.
Instrumentation: An Agilent 7890B GC coupled with a 5977A MSD, or equivalent.
Chromatographic Conditions:
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), or equivalent.
Injector Temperature: 280°C.
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM).
Monitored Ions (hypothetical for TMS derivative): m/z 58, 91, 146.
3.3. LC-MS/MS Analysis
Instrumentation: A Sciex QTRAP 6500+ system with an ExionLC AD system, or equivalent.
Chromatographic Conditions:
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
The following diagrams illustrate the key workflows in this inter-laboratory comparison study.
Caption: General workflow for the solid-phase extraction of N-Methyl-1-phenylpropan-1-amine hydrochloride from plasma samples.
Comparative
A Comparative Guide to the Quantification of N-Methyl-1-phenylpropan-1-amine Hydrochloride in Seized Drug Samples
This guide provides a comparative overview of two primary analytical techniques for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride in seized drug samples: Gas Chromatography-Mass Spectrometry (GC-MS)...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative overview of two primary analytical techniques for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride in seized drug samples: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals, offering a comparison of the methods' performance with supporting experimental data.
Introduction
N-Methyl-1-phenylpropan-1-amine is a structural isomer of methamphetamine and is encountered in forensic analysis of seized drug samples.[1][2] Accurate and reliable quantification of this compound is crucial for law enforcement and toxicological assessments. The choice of analytical methodology depends on various factors, including the required sensitivity, selectivity, and the laboratory's available instrumentation. This guide compares the well-established GC-MS method with the versatile HPLC technique, providing insights into their respective strengths and limitations for this application.
Method Comparison
The selection of an analytical technique for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride is a critical decision in forensic chemistry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, each with distinct advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique, often considered a "gold standard" in forensic drug analysis.[3] It excels in separating volatile compounds and providing structural information through mass spectrometry, leading to confident identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. When coupled with a suitable detector, such as a UV detector, it offers a robust method for quantification. For compounds lacking a strong chromophore, a pre-column derivatization step can be employed to enhance detection.[4]
Below is a summary of the key performance parameters for each method. It is important to note that while the protocols are tailored for N-Methyl-1-phenylpropan-1-amine hydrochloride, some of the performance data is based on studies of structurally similar compounds like methamphetamine due to the limited availability of specific validation data for the target analyte.
Quantitative Performance Data
The following tables summarize the quantitative performance of GC-MS and HPLC for the analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride and related compounds.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of amphetamine-like substances and can be adapted for the specific quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on validated methods for the analysis of controlled substances in seized samples.[9]
1. Sample Preparation:
Accurately weigh approximately 10 mg of the homogenized seized drug sample.
Dissolve the sample in 10 mL of methanol to achieve a concentration of approximately 1 mg/mL.
If necessary, perform a liquid-liquid extraction. For example, alkalinize the sample with sodium hydroxide and extract with an organic solvent like ethyl acetate.
For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog of the analyte) to the sample solution.[10]
Vortex the solution and centrifuge if solid particles are present.
Transfer an aliquot of the clear supernatant to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
Instrument: Agilent GC/MS 7890/5977 or equivalent.[9]
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[11]
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp to 280 °C at 15 °C/min.
Hold at 280 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-450.
Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of N-Methyl-1-phenylpropan-1-amine.
This protocol is a general method for the analysis of amines by HPLC with UV detection, which may require derivatization.
1. Sample and Standard Preparation:
Standard Stock Solution: Prepare a stock solution of N-Methyl-1-phenylpropan-1-amine hydrochloride reference standard in methanol at a concentration of 1 mg/mL.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
Sample Preparation: Prepare the seized drug sample as described in the GC-MS protocol to a final concentration within the calibration range.
Internal Standard: For improved accuracy, add a suitable internal standard to all standard and sample solutions.
2. HPLC Instrumentation and Conditions:
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point could be 70:30 (v/v) buffer:acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the analyte. For many phenethylamines, detection is performed in the range of 210-230 nm.[12]
Injection Volume: 20 µL.
3. Pre-column Derivatization (if necessary):
If the analyte shows poor UV absorbance, a pre-column derivatization step can be employed.
Derivatizing Agent: Dansyl chloride is a common derivatizing agent for primary and secondary amines.[4]
Procedure:
To 1 mL of the sample or standard solution, add a buffer to adjust the pH to approximately 9.
Add a solution of dansyl chloride in acetone.
Heat the mixture (e.g., at 60 °C for 30 minutes).
After cooling, the derivatized sample is ready for injection. The detection wavelength for dansyl derivatives is typically around 254 nm.[4]
Visualizations
Caption: General workflow for the analysis of seized drug samples.
Caption: Comparison of GC-MS and HPLC for N-Methyl-1-phenylpropan-1-amine HCl analysis.
"performance characteristics of N-Methyl-1-phenylpropan-1-amine hydrochloride certified reference materials"
For researchers, scientists, and drug development professionals engaged in the analysis of amphetamine-related compounds, the accuracy and reliability of analytical results are paramount. Certified Reference Materials (C...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the analysis of amphetamine-related compounds, the accuracy and reliability of analytical results are paramount. Certified Reference Materials (CRMs) of N-Methyl-1-phenylpropan-1-amine hydrochloride serve as the cornerstone for achieving this precision, providing a benchmark for method validation, calibration, and quality control. This guide offers an objective comparison of the performance characteristics of commercially available N-Methyl-1-phenylpropan-1-amine hydrochloride CRMs, supported by an overview of the rigorous experimental protocols employed in their certification.
Comparison of Performance Characteristics
While specific batch-to-batch variations exist, and a Certificate of Analysis (CoA) should always be consulted for precise figures, the following table summarizes the typical performance characteristics of N-Methyl-1-phenylpropan-1-amine hydrochloride CRMs available from various suppliers. The data presented is a synthesis of information from product sheets and general knowledge of CRM certification processes.
Performance Characteristic
Supplier A (Typical)
Supplier B (Typical)
Supplier C (Typical)
Key Considerations for Researchers
Purity (by quantitative analysis)
≥98% (often stated)
≥98% (often stated)
≥98% (often stated)
Request batch-specific CoA for exact purity value and uncertainty. The method of determination (e.g., qNMR, mass balance) is crucial for assessing the quality of the CRM.
Method of Purity Assessment
HPLC-UV, GC-MS
HPLC-UV, GC-MS
HPLC-UV, GC-MS
Quantitative NMR (qNMR) is considered a primary ratio method and provides a higher level of accuracy. The mass balance approach, which combines data from multiple techniques, is also a robust method.[1]
Identity Confirmation
MS, NMR, IR
MS, NMR, IR
MS, NMR, IR
Comprehensive spectroscopic analysis ensures the correct chemical structure.
Impurities Profile
Not always detailed on product page
Not always detailed on product page
Not always detailed on product page
The CoA should list any significant impurities and their levels. This is critical for avoiding analytical interferences.
Stability
≥ 5 years (as hydrochloride salt)
≥ 5 years (as hydrochloride salt)
≥ 5 years (as hydrochloride salt)
Long-term stability data, often determined through accelerated stability studies, ensures the integrity of the CRM over its shelf life. The hydrochloride salt form generally enhances stability.
Homogeneity
Assessed according to ISO Guides
Assessed according to ISO Guides
Assessed according to ISO Guides
Ensures that each unit of the CRM has a consistent concentration of the analyte.
Certified Value and Uncertainty
Provided on CoA
Provided on CoA
Provided on CoA
The certified value and its associated expanded uncertainty are critical for establishing the traceability and reliability of measurements. This is a key requirement of ISO/IEC 17025.[1]
Isotopically Labeled Analog
Available
Available
Not always specified
Deuterated analogs are invaluable as internal standards in quantitative mass spectrometry-based methods (GC-MS, LC-MS) to correct for matrix effects and procedural losses.
Experimental Protocols for Certification
The certification of N-Methyl-1-phenylpropan-1-amine hydrochloride CRMs is a meticulous process involving multiple analytical techniques to ensure identity, purity, stability, and homogeneity. The following are detailed methodologies representative of those used in the certification process, adhering to guidelines such as ISO 17034.[2]
Identity Confirmation
Mass Spectrometry (MS):
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: A dilute solution of the CRM is injected into the instrument. For GC-MS, the sample is vaporized and separated on a capillary column before being ionized and fragmented. The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, is compared to a reference spectrum. For LC-MS, the sample is separated by liquid chromatography and then introduced into the mass spectrometer.
Acceptance Criteria: The mass spectrum of the candidate material must match the reference spectrum for N-Methyl-1-phenylpropan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Method: ¹H and ¹³C NMR.
Protocol: A solution of the CRM is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) and analyzed. The chemical shifts, coupling constants, and integration of the proton and carbon signals are interpreted to confirm the chemical structure.
Acceptance Criteria: The NMR spectral data must be consistent with the known structure of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Purity Assessment (Quantitative Analysis)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
Method: A validated reverse-phase HPLC method is typically used.
Protocol:
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Column: A C18 column is commonly employed.
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 210-220 nm).
Quantification: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. Impurities are identified and quantified relative to the main peak.
Acceptance Criteria: Purity is typically required to be ≥98%.
Gas Chromatography with Flame Ionization Detection (GC-FID):
Method: A validated GC-FID method.
Protocol:
Column: A non-polar or medium-polarity capillary column.
Carrier Gas: Helium or hydrogen.
Injection: A split or splitless injection of a solution of the CRM.
Detection: Flame Ionization Detector (FID).
Quantification: Similar to HPLC, purity is determined by the area percent method.
Acceptance Criteria: Purity is typically required to be ≥98%.
Quantitative NMR (qNMR):
Method: ¹H qNMR is a primary ratio method for determining purity.
Protocol: An accurately weighed amount of the CRM is dissolved in a deuterated solvent along with an accurately weighed amount of a certified internal standard of known purity (e.g., maleic acid). The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity of the CRM is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.[1]
Acceptance Criteria: Provides a highly accurate and traceable purity value with a detailed uncertainty budget.
Stability and Homogeneity Assessment
Stability Studies:
Protocol: Samples of the CRM are stored under various conditions, including long-term (recommended storage temperature) and accelerated (elevated temperature and humidity) conditions. The purity of the samples is periodically tested using a stability-indicating method (typically HPLC).
Acceptance Criteria: No significant degradation of the CRM should be observed over the defined shelf life.
Homogeneity Studies:
Protocol: Multiple units from the same batch of the CRM are randomly selected and analyzed for their purity. The results are statistically evaluated to ensure that there is no significant variation between units.
Acceptance Criteria: The batch must demonstrate sufficient homogeneity as defined by statistical analysis (e.g., ANOVA).
Visualizing the Certification Workflow and Analytical Comparison
To further elucidate the processes involved in ensuring the quality of N-Methyl-1-phenylpropan-1-amine hydrochloride CRMs, the following diagrams illustrate the certification workflow and a comparison of the primary analytical techniques used.
Certification Workflow for N-Methyl-1-phenylpropan-1-amine HCl CRM
Comparison of Analytical Techniques for CRM Characterization
A Spectroscopic Comparison of N-Methyl-1-phenylpropan-1-amine Hydrochloride and Related Structures
This guide provides a detailed spectroscopic analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride and three structurally related phenylpropan-1-amine derivatives. The objective is to offer a comparative overview of...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed spectroscopic analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride and three structurally related phenylpropan-1-amine derivatives. The objective is to offer a comparative overview of their spectral characteristics to aid researchers, scientists, and drug development professionals in their identification, characterization, and analysis. The guide presents quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in clear, tabular formats. Detailed experimental protocols for each analytical technique are also provided to support the reproducibility of the cited data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Methyl-1-phenylpropan-1-amine hydrochloride and its related structures: 1-phenylpropan-1-amine, N-ethyl-1-phenylpropan-1-amine, and 2-methyl-1-phenylpropan-1-amine.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound
Aromatic Protons
CH (benzylic)
N-CH₃ / N-CH₂-
-CH₂- (propyl)
-CH₃ (propyl)
Other
N-Methyl-1-phenylpropan-1-amine HCl
~7.3-7.5 (m)
~3.8 (t)
~2.4 (s)
~1.7-1.9 (m)
~0.9 (t)
NH proton signal can be broad and variable
1-phenylpropan-1-amine
~7.2-7.4 (m)
~4.1 (t)
-
~1.6-1.8 (m)
~0.9 (t)
NH₂ protons appear as a broad singlet
N-ethyl-1-phenylpropan-1-amine
~7.2-7.4 (m)
~3.5 (t)
~2.5 (q)
~1.6-1.8 (m)
~0.9 (t)
NH proton signal can be broad and variable, N-CH₂-CH₃ ~1.0 (t)
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound
Aromatic C
CH (benzylic)
N-CH₃ / N-CH₂-
-CH₂- (propyl)
-CH₃ (propyl)
Other
N-Methyl-1-phenylpropan-1-amine HCl
~127-140
~65
~33
~28
~11
-
1-phenylpropan-1-amine
~127-145
~58
-
~31
~11
-
N-ethyl-1-phenylpropan-1-amine
~127-144
~63
~41
~28
~11
N-CH₂-CH₃ ~15
2-methyl-1-phenylpropan-1-amine
~127-144
~63
-
-
-
-CH (CH₃)₂ ~34, -CH(CH₃ )₂ ~19, 20
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
Compound
N-H Stretch
C-H Stretch (Aromatic)
C-H Stretch (Aliphatic)
C=C Stretch (Aromatic)
N-H Bend
C-N Stretch
N-Methyl-1-phenylpropan-1-amine HCl
~2400-2800 (broad, salt)
~3030-3080
~2850-2970
~1450-1600
~1580
~1100-1200
1-phenylpropan-1-amine
~3300-3400 (two bands)
~3020-3060
~2850-2960
~1450-1600
~1600
~1100-1200
N-ethyl-1-phenylpropan-1-amine
~3300-3350 (one band)
~3020-3060
~2850-2970
~1450-1600
~1560
~1100-1200
2-methyl-1-phenylpropan-1-amine
~3300-3400 (two bands)
~3020-3060
~2870-2960
~1450-1600
~1600
~1100-1200
Note: Frequencies are approximate. The hydrochloride salt shows a broad N-H stretch characteristic of amine salts.
Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
Compound
Molecular Ion (M⁺)
Base Peak
Major Fragments
N-Methyl-1-phenylpropan-1-amine
149
120
91, 77, 58
1-phenylpropan-1-amine
135
106
91, 77
N-ethyl-1-phenylpropan-1-amine
163
134
91, 77, 72
2-methyl-1-phenylpropan-1-amine
149
106
91, 77, 43
Note: m/z values correspond to the most abundant isotopes. Fragmentation patterns can vary with ionization technique.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may need to be optimized for the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Dissolve 5-10 mg of the amine hydrochloride or free amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition :
Pulse Program : Standard single-pulse sequence.
Spectral Width : -2 to 12 ppm.
Number of Scans : 16-64, depending on sample concentration.
Relaxation Delay : 1-2 seconds.
Temperature : 298 K.
¹³C NMR Acquisition :
Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).
Spectral Width : 0 to 200 ppm.
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
Relaxation Delay : 2-5 seconds.
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (for Hydrochloride Salts) :
KBr Pellet Method : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
Sample Preparation (for Free Amines - Liquids) :
Neat Sample (ATR) : Place a drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition :
Spectral Range : 4000-400 cm⁻¹.
Resolution : 4 cm⁻¹.
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Background : A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation :
For free amines, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
For hydrochloride salts, dissolve the salt in a suitable solvent and neutralize with a base (e.g., NaOH or NaHCO₃) to liberate the free amine. Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and then dilute to the desired concentration.
Instrumentation : A GC system coupled to a mass selective detector.
GC Conditions :
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature : 250 °C.
Injection Mode : Splitless or split, with an injection volume of 1 µL.
Oven Temperature Program : Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C and hold for several minutes.
MS Conditions :
Ionization Mode : Electron Ionization (EI) at 70 eV.
Mass Range : Scan from m/z 40 to 400.
Ion Source Temperature : 230 °C.
Transfer Line Temperature : 280 °C.
Data Analysis : Identify the compound by its retention time and by comparing its mass spectrum to reference libraries (e.g., NIST).
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.
Caption: Workflow for Spectroscopic Analysis of Phenylpropanamine Derivatives.
Validation
A Comparative Analysis of the Biological Activities of N-Methyl-1-phenylpropan-2-amine Hydrochloride Enantiomers
This guide provides a detailed comparison of the biological activities of the two enantiomers of N-Methyl-1-phenylpropan-2-amine hydrochloride, more commonly known as methamphetamine. The two stereoisomers, (S)-(+)-metha...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of the biological activities of the two enantiomers of N-Methyl-1-phenylpropan-2-amine hydrochloride, more commonly known as methamphetamine. The two stereoisomers, (S)-(+)-methamphetamine and (R)-(-)-methamphetamine, exhibit distinct pharmacological and pharmacokinetic profiles, which are critically important for researchers, scientists, and drug development professionals.
Introduction
N-Methyl-1-phenylpropan-2-amine, or methamphetamine, is a potent central nervous system (CNS) stimulant.[1] It exists as two enantiomers, dextro-methamphetamine ((S)-(+)-methamphetamine) and levo-methamphetamine ((R)-(-)-methamphetamine).[2][3] The (S)-enantiomer is a well-known drug of abuse and is also available in pharmaceutical preparations for conditions such as ADHD, while the (R)-enantiomer is used in over-the-counter nasal decongestants.[1][2][3] This significant difference in their primary use and legal status underscores their distinct biological effects.
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
The following tables summarize the key quantitative differences in the pharmacokinetics and pharmacodynamics of the two enantiomers based on human studies.
Table 1: Pharmacokinetic Parameters of Methamphetamine Enantiomers [4]
Parameter
(S)-(+)-Methamphetamine
(R)-(-)-Methamphetamine
Notes
Elimination Half-Life
10.2 - 10.7 hours
13.3 - 15.0 hours
The (R)-enantiomer has a longer elimination half-life.
Area Under the Curve (AUC)
30% smaller than (R)-enantiomer when administered as a racemate
Larger than (S)-enantiomer when administered as a racemate
This suggests differences in metabolism or distribution.
Table 2: Pharmacodynamic Effects of Methamphetamine Enantiomers (at a dose of 0.5 mg/kg) [4]
Effect
(S)-(+)-Methamphetamine
(R)-(-)-Methamphetamine
Racemic Mixture
Peak Intoxication Rating
30.3 +/- 24.9
46.0 +/- 35.3
Similar to (S)-enantiomer
Drug Liking Rating
28.6 +/- 24.8
47.7 +/- 35.1
Similar to (S)-enantiomer
Duration of Psychoactive Effects
~ 6 hours
~ 3 hours
Similar to (S)-enantiomer
Peak Heart Rate Increase (beats/min)
13.5 +/- 18.5
10.7 +/- 10.2
18.7 +/- 23.4
Systolic Blood Pressure Increase (beats/min)
34.5 +/- 18.9
19.5 +/- 11.3
33.4 +/- 17.8
Biological Activity Comparison
The (S)-enantiomer of methamphetamine is significantly more active as a CNS stimulant than the (R)-enantiomer.[5] This is attributed to its higher affinity for and activity at key monoamine transporters, leading to a greater increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.[6]
While both enantiomers can produce psychoactive effects at sufficient doses, the effects of (R)-methamphetamine are less pronounced and of a shorter duration.[3][4] Studies have shown that a 0.25 mg/kg dose of (R)-methamphetamine produced effects similar to a placebo, whereas the same dose of (S)-methamphetamine had significant physiological and subjective effects.[3][4] Interestingly, the effects of the racemic mixture are largely comparable to those of the (S)-enantiomer alone.[4]
Experimental Protocols
Chiral Separation and Quantification of Methamphetamine Enantiomers
A common method for the separation and quantification of methamphetamine enantiomers in biological samples is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Objective: To separate and quantify (S)-(+)-methamphetamine and (R)-(-)-methamphetamine in a given sample.
Materials:
Astec CHIROBIOTIC V2 column (15 cm x 4.6 mm, 5 µm)[7]
Methanol (HPLC grade)
Water (HPLC grade)
Acetic acid
Ammonium hydroxide
Ammonium trifluoroacetate
Liquid-Liquid Extraction or Solid Phase Extraction materials for sample preparation
Procedure:
Sample Preparation:
Liquid-Liquid Extraction: To a 125 µL urine sample, add 1 mL of diethyl ether. Vortex for 30 minutes and then centrifuge at 10,000 rpm for 10 minutes. Evaporate a 500 µL aliquot of the organic layer to dryness under nitrogen at 55 °C. Reconstitute the residue in 500 µL of the mobile phase.[7]
HPLC-MS Analysis:
Mobile Phase Option 1: Methanol:water (95:5) with 0.1% acetic acid and 0.02% ammonium hydroxide.[7]
Mobile Phase Option 2: Methanol:water (95:5) with 0.05% ammonium trifluoroacetate.[7]
Chromatographic Conditions: The specific gradient and flow rate are optimized to achieve baseline separation of the two enantiomers. The (S)-(+)-enantiomer typically elutes before the (R)-(-)-enantiomer.[7]
Detection: A mass spectrometer is used for the detection and quantification of each enantiomer.
Navigating the Disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential infor...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride (CAS Number: 76605-79-3), a compound for which the physiological and toxicological properties are not yet fully known.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle N-Methyl-1-phenylpropan-1-amine hydrochloride with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. Given that the toxicological properties of this compound are not well-established, a cautious approach is warranted.[1][2] In case of accidental exposure, follow these first-aid measures:
Exposure Route
First-Aid Procedure
Inhalation
Move the individual to fresh air. If they experience any complaints, consult a doctor.[2]
Skin Contact
The product is generally not considered to be a skin irritant. However, it is good practice to wash the affected area with soap and water.[2]
Eye Contact
Rinse the opened eye for several minutes under running water.[2]
Ingestion
If symptoms persist after ingestion, it is advisable to consult a doctor.[2]
Step-by-Step Disposal Protocol
The disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride should be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline for laboratory personnel.
1. Small Quantities:
According to the Safety Data Sheet (SDS) from Cayman Chemical, smaller quantities of N-Methyl-1-phenylpropan-1-amine hydrochloride may be disposed of with household waste.[2] However, for a laboratory setting, it is best practice to treat all chemical waste with a higher degree of caution. Therefore, it is recommended that even small amounts be collected and disposed of through a licensed chemical waste disposal service.
2. Bulk Quantities and Contaminated Materials:
For larger quantities of the compound or any materials contaminated with it (e.g., weighing paper, gloves, vials), the following steps should be taken:
Segregation: The waste should be segregated from other laboratory waste streams to avoid inadvertent chemical reactions.
Labeling: The waste container must be clearly labeled with the chemical name: "N-Methyl-1-phenylpropan-1-amine hydrochloride" and the associated hazards (if known).
Containment: Use a designated, leak-proof, and sealable container for collecting the waste.
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste management company. Ensure that they are provided with the Safety Data Sheet for the compound.
3. Uncleaned Packaging:
The disposal of uncleaned packaging that has contained N-Methyl-1-phenylpropan-1-amine hydrochloride must be carried out in accordance with official regulations.[2] It is recommended to have the packaging collected and disposed of by a licensed chemical waste disposal service.
Important Considerations:
Do Not dispose of N-Methyl-1-phenylpropan-1-amine hydrochloride down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
Consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride in a laboratory setting.
Caption: Disposal Decision Workflow for N-Methyl-1-phenylpropan-1-amine hydrochloride.
This guide is intended to provide essential information for the proper disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride. It is crucial for all laboratory personnel to adhere to their institution's specific safety protocols and to consult with their EHS department to ensure full compliance with all regulations.
Personal protective equipment for handling N-Methyl-1-phenylpropan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride, tailored for r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride, tailored for researchers, scientists, and drug development professionals. Given that the physiological and toxicological properties of this compound are not fully known, a cautious approach to handling is essential to minimize exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental to minimize exposure risk. The following PPE is recommended when handling N-Methyl-1-phenylpropan-1-amine hydrochloride:
PPE Category
Item
Specifications and Best Practices
Eye and Face Protection
Safety Goggles or Glasses
Should meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements. A face shield is recommended if there is a risk of splashing.
Skin Protection
Chemically Resistant Gloves
Nitrile or other compatible chemical-resistant gloves are essential. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
Lab Coat
A standard lab coat should be worn to protect skin and personal clothing.
Respiratory Protection
Respirator
In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical for the safe handling of N-Methyl-1-phenylpropan-1-amine hydrochloride. All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Procedure:
Preparation :
Conduct a pre-work hazard assessment.
Ensure all necessary PPE is readily available and in good condition.
Verify that a spill kit and emergency eyewash station/safety shower are accessible.
Prepare the designated workspace within a chemical fume hood.
Compound Handling :
Carefully weigh and handle the solid compound to minimize dust generation.
When preparing solutions, add the solid to the solvent slowly.
Keep containers tightly sealed when not in use.
Experimentation :
Conduct all experimental procedures within the fume hood.
Avoid direct contact with the substance.
Post-Experiment :
Decontaminate all glassware and surfaces that have come into contact with the chemical.
Properly label and segregate all waste generated.
Caption: Procedural workflow for the safe handling of N-Methyl-1-phenylpropan-1-amine hydrochloride.
Disposal Plan
Proper disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation : All waste materials that have come into contact with the compound, including contaminated PPE, disposable labware, and cleaning materials, must be treated as hazardous waste.
Solid Waste : Collect solid waste in a clearly labeled, sealed container.
Liquid Waste : Collect liquid waste, such as unused solutions, in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Route : All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.